HJC0123
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H16N2O3S |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
N-(1,1-dioxo-1-benzothiophen-6-yl)-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C24H16N2O3S/c27-24(25-18-11-10-17-12-13-30(28,29)23(17)14-18)20-15-22(16-6-2-1-3-7-16)26-21-9-5-4-8-19(20)21/h1-15H,(H,25,27) |
InChI Key |
ZUYCAEIBKWUMND-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC5=C(C=C4)C=CS5(=O)=O |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC5=C(C=C4)C=CS5(=O)=O |
Appearance |
white solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
HJC0123; HJC 0123; HJC-0123. |
Origin of Product |
United States |
Foundational & Exploratory
HJC0123: A Potent Inhibitor of the STAT3 Signaling Pathway - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of HJC0123, a novel, orally bioavailable small molecule inhibitor of the Signal Transdtrand Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of STAT3 is a key driver in the development and progression of numerous human cancers, making it a critical target for therapeutic intervention. This compound has demonstrated significant potential as an anti-cancer agent by effectively inhibiting STAT3 activity, leading to reduced cell proliferation, induction of apoptosis, and suppression of tumor growth in preclinical models.[1][2]
Core Mechanism of Action
This compound exerts its anti-tumor effects primarily through the direct inhibition of the STAT3 signaling pathway. The canonical STAT3 pathway is initiated by the phosphorylation of STAT3 at the tyrosine residue 705 (Tyr705) by upstream kinases, such as Janus kinases (JAKs). This phosphorylation event triggers the homodimerization of STAT3 monomers via reciprocal SH2 domain interactions. The activated STAT3 dimers then translocate to the nucleus, where they bind to specific DNA response elements in the promoters of target genes, thereby regulating the transcription of genes involved in cell survival, proliferation, and angiogenesis.[1]
This compound has been shown to downregulate the phosphorylation of STAT3 at Tyr705.[1][2] This inhibition of STAT3 phosphorylation prevents its dimerization and subsequent nuclear translocation, ultimately leading to a blockade of STAT3-mediated gene transcription.[1] The suppression of STAT3 activity by this compound results in several downstream anti-cancer effects, including the inhibition of STAT3 promoter activity and the induction of apoptosis, as evidenced by the increased expression of cleaved caspase-3.[1][2]
Quantitative Analysis of In Vitro Efficacy
This compound has demonstrated potent anti-proliferative activity across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for this compound and its analogs were determined using MTS assays. The results, summarized in the table below, highlight the low micromolar to nanomolar potency of this compound.
| Compound | Breast Cancer (MCF-7) IC50 (μM) | Breast Cancer (MDA-MB-231) IC50 (μM) | Pancreatic Cancer (AsPC1) IC50 (μM) | Pancreatic Cancer (Panc-1) IC50 (μM) |
| This compound (5) | 0.1 | 2.8 | 4.2 | 3.6 |
| Compound 10 | 0.8 | 5.4 | 3.8 | 4.1 |
| Compound 12 | 0.4 | 3.5 | 2.9 | 3.2 |
| Niclosamide | 0.5 | 1.2 | 1.5 | 1.8 |
Table 1: In vitro anti-proliferative activity of this compound and related compounds against human breast and pancreatic cancer cell lines. Data extracted from Chen et al., 2013.
In Vivo Tumor Growth Inhibition
The anti-tumor efficacy of this compound has been confirmed in a preclinical in vivo model. In a study utilizing an MDA-MB-231 human breast cancer xenograft model in immunodeficient nude mice, oral administration of this compound at a dose of 50 mg/kg significantly suppressed tumor growth.[1] This demonstrates the oral bioavailability and potent in vivo anti-cancer activity of this compound.
| Treatment Group | Dosage | Tumor Growth Inhibition |
| Vehicle Control | - | - |
| This compound | 50 mg/kg (p.o.) | Significant Suppression |
Table 2: In vivo efficacy of this compound in an MDA-MB-231 xenograft mouse model. "p.o." denotes oral administration. Data extracted from Chen et al., 2013.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of this compound and the experimental approach to its characterization, the following diagrams are provided.
References
A Technical Guide to HJC0123: A Novel STAT3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of HJC0123, a potent and orally bioavailable small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). This document details the fragment-based drug design strategy employed in its discovery, provides in-depth experimental protocols for its synthesis and biological characterization, and presents its activity profile in various cancer cell lines.
Discovery of this compound: A Fragment-Based Approach
This compound was identified through a fragment-based drug design (FBDD) strategy. This approach involves screening small chemical fragments for weak binding to the target protein, followed by the optimization of these fragments into more potent lead compounds. The discovery of this compound utilized six privileged fragments from known STAT3 inhibitors to generate novel scaffolds with enhanced activity and drug-like properties.
Synthesis of this compound
The synthesis of this compound, chemically named 2-phenylquinoline-4-carboxylic acid (1,1-dioxo-1H-1λ6-benzo[b]thiophen-6-yl)amide, is a multi-step process. The general synthetic route involves the formation of the 2-phenylquinoline-4-carboxylic acid core, followed by its coupling with the (1,1-dioxo-1H-1λ6-benzo[b]thiophen-6-yl)amine fragment.
Detailed Synthesis Protocol
A detailed protocol for synthesizing 2-phenyl-quinoline-4-carboxylic acid derivatives involves the Doebner reaction. Aniline, 2-nitrobenzaldehyde, and pyruvic acid are reacted in the presence of a catalytic amount of trifluoroacetic acid in ethanol. The resulting 2-(2-nitrophenyl)-quinoline-4-carboxylic acid is then activated, for example, by conversion to its acyl chloride with thionyl chloride, and subsequently reacted with the appropriate amine to yield the final amide product, this compound.
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of the STAT3 signaling pathway. STAT3 is a transcription factor that is constitutively activated in a wide variety of human cancers and plays a crucial role in tumor cell proliferation, survival, and angiogenesis.
This compound has been shown to inhibit STAT3 promoter activity and downregulate the phosphorylation of STAT3 at tyrosine 705. This inhibition of STAT3 activation leads to an increase in the expression of cleaved caspase-3, inhibition of cell cycle progression, and ultimately, the promotion of apoptosis in cancer cells.[1]
Quantitative Biological Data
The anti-proliferative activity of this compound has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Breast Cancer (ER-negative) | 0.45 |
| MCF-7 | Breast Cancer (ER-positive) | 0.1[2] |
| Pancreatic Cancer Cells | Pancreatic Cancer | Low micromolar to nanomolar |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the proliferation of cancer cells.
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from nanomolar to micromolar) for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Western Blot Analysis for STAT3 and Phospho-STAT3
This protocol is used to determine the effect of this compound on the phosphorylation of STAT3.
-
Cell Treatment and Lysis: Treat MDA-MB-231 cells with this compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Loading Control: Probe the membrane with an antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
STAT3 Luciferase Reporter Assay
This assay measures the effect of this compound on STAT3 transcriptional activity.
-
Cell Transfection: Co-transfect MDA-MB-231 cells with a STAT3-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid for 24 hours.
-
Compound Treatment: Treat the transfected cells with this compound for an additional 24 hours.
-
Luciferase Activity Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the normalized luciferase activity in treated cells to that in untreated control cells. A reduction in luciferase activity indicates inhibition of STAT3 transcriptional activity.
Conclusion
This compound is a promising, orally bioavailable STAT3 inhibitor discovered through a fragment-based drug design approach. Its potent anti-proliferative and pro-apoptotic activities in various cancer cell lines, coupled with its demonstrated in vivo efficacy, highlight its potential as a therapeutic agent for cancers with aberrant STAT3 signaling. The detailed protocols provided in this guide should serve as a valuable resource for researchers in the field of oncology and drug discovery.
References
HJC0123: A Novel STAT3 Inhibitor for Cancer Therapy
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of HJC0123, a novel, orally bioavailable small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) for cancer therapy. This document details the mechanism of action, preclinical efficacy, and key experimental data related to this compound, intended for researchers, scientists, and professionals in the field of drug development.
Core Concepts and Mechanism of Action
This compound was identified through fragment-based drug design as a potent inhibitor of STAT3.[1][2][3] STAT3 is a transcription factor that is constitutively activated in a wide variety of human cancers and plays a pivotal role in cell proliferation, survival, angiogenesis, and immune evasion. The therapeutic strategy behind this compound is to directly target this oncogenic signaling pathway.
The primary mechanism of action of this compound is the inhibition of STAT3 phosphorylation at the tyrosine 705 residue.[1] This phosphorylation is a critical step for the dimerization, nuclear translocation, and DNA binding of STAT3. By preventing this, this compound effectively downregulates the expression of STAT3 target genes, leading to the induction of apoptosis and inhibition of tumor growth.[1][2][3]
Signaling Pathway
The following diagram illustrates the targeted signaling pathway of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Efficacy - IC50 Values
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Estrogen Receptor (ER)-Negative Breast Cancer | Low micromolar to nanomolar range |
| MCF-7 | Estrogen Receptor (ER)-Positive Breast Cancer | 0.1 |
| Pancreatic Cancer Cells | Pancreatic Cancer | Low micromolar to nanomolar range |
Table 2: In Vivo Efficacy - Xenograft Model
| Cancer Model | Treatment | Dosage | Outcome |
| MDA-MB-231 Xenograft | This compound (Oral Gavage) | 50 mg/kg | Significant suppression of tumor growth |
| MDA-MB-231 Xenograft | This compound (Oral Gavage) | up to 150 mg/kg | No significant signs of toxicity |
Key Experimental Protocols
This section details the methodologies for the key experiments cited in the evaluation of this compound.
STAT3 Promoter Activity Assay
This assay measures the inhibitory effect of this compound on the transcriptional activity of STAT3.
Results: Treatment with 5 µM of this compound inhibited the STAT3 promoter activity in MDA-MB-231 cells by approximately 65% compared to the control.[1]
Western Blot Analysis
This protocol is used to determine the effect of this compound on the protein expression levels of p-STAT3 and cleaved caspase-3.
Methodology:
-
Cell Culture and Treatment: MDA-MB-231 cells are cultured to 70-80% confluency and then treated with varying concentrations of this compound or DMSO as a control for a specified duration.
-
Protein Extraction: Cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against p-STAT3 (Tyr705), total STAT3, cleaved caspase-3, and a loading control (e.g., GAPDH or β-actin). Subsequently, the membrane is incubated with the appropriate HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Expected Outcome: A dose-dependent decrease in the expression of p-STAT3 and an increase in the expression of cleaved caspase-3 in this compound-treated cells compared to the control.[1]
In Vivo Xenograft Tumor Growth Study
This experiment evaluates the anti-tumor efficacy and oral bioavailability of this compound in a mouse model.
Results: Oral administration of this compound at 50 mg/kg significantly suppressed the growth of MDA-MB-231 xenograft tumors in mice.[1]
Therapeutic Potential and Future Directions
This compound has demonstrated significant potential as an orally bioavailable anti-cancer agent.[1][2][3] Its efficacy in preclinical models of breast and pancreatic cancer suggests its potential applicability in a range of solid tumors where STAT3 is a key driver of malignancy.[1][2][3] Furthermore, this compound has been shown to sensitize breast cancer cells to radiation therapy, indicating its potential use in combination with other treatment modalities.[4] By inhibiting STAT3, this compound can induce G2/M cell cycle arrest and inhibit the repair of radiation-induced DNA damage, thereby enhancing the efficacy of radiotherapy.[4]
Future research should focus on comprehensive pharmacokinetic and pharmacodynamic studies, long-term toxicity assessments, and evaluation in a broader range of cancer models. The promising preclinical data warrants further investigation and potential clinical development of this compound as a novel cancer therapeutic.
References
- 1. Fragment-based drug design and identification of this compound, a novel orally bioavailable STAT3 inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragment-based drug design and identification of this compound, a novel orally bioavailable STAT3 inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
In Vivo Efficacy of HJC0123 in Xenograft Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
HJC0123 is a novel, orally bioavailable small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] STAT3 is a transcription factor that is constitutively activated in a wide variety of human cancers and plays a pivotal role in tumor cell proliferation, survival, and angiogenesis. The inhibition of the STAT3 signaling pathway therefore represents a promising therapeutic strategy for cancer treatment. This technical guide provides a comprehensive overview of the in vivo efficacy of this compound in preclinical xenograft models, based on currently available data.
Core Efficacy Data
The in vivo antitumor activity of this compound was evaluated in a xenograft model using the human breast cancer cell line MDA-MB-231.[1] Oral administration of this compound resulted in significant suppression of tumor growth.[1]
Quantitative Analysis of Tumor Growth Inhibition
| Xenograft Model | Treatment Group | Dosage | Administration Route | Observation Period | Outcome |
| MDA-MB-231 | This compound | 50 mg/kg | Oral Gavage | Not Specified | Significant suppression of xenograft tumor growth |
| MDA-MB-231 | Vehicle Control | Not Applicable | Oral Gavage | Not Specified | Progressive tumor growth |
Detailed quantitative data on tumor volume over time, statistical significance (p-values), and potential effects on animal body weight are not fully available in the provided search results but are represented graphically in the source literature.
Experimental Protocols
The following protocol outlines the methodology used to assess the in vivo efficacy of this compound in the MDA-MB-231 xenograft model.
Xenograft Model Establishment
-
Cell Line: Human breast adenocarcinoma MDA-MB-231 cells were utilized.
-
Animal Model: Immunodeficient nude mice were used as the host for the xenograft tumors.
-
Implantation: MDA-MB-231 cells were subcutaneously injected into the mice to establish tumors.
Drug Administration and Monitoring
-
Treatment Group: Mice bearing established tumors were treated with this compound.
-
Control Group: A control group of tumor-bearing mice received a vehicle solution.
-
Dosing: this compound was administered orally via gavage at a dose of 50 mg/kg.[1]
-
Tumor Measurement: Tumor volume was measured at regular intervals to monitor growth.
-
Duration: The study was carried out for a predefined period to assess the long-term effects of the treatment.
Mechanism of Action: STAT3 Signaling Pathway Inhibition
This compound exerts its anticancer effects by targeting the STAT3 signaling pathway. In many cancer cells, STAT3 is persistently activated, leading to the transcription of genes involved in cell proliferation and survival.
Extracellular signals, such as cytokines and growth factors, activate cell surface receptors, which in turn leads to the phosphorylation of STAT3 at the tyrosine 705 residue (Tyr-705).[1] This phosphorylation event is critical for the subsequent dimerization of STAT3 monomers through a reciprocal phosphotyrosine-SH2 domain interaction.[1] The activated STAT3 dimers then translocate to the nucleus, where they bind to specific DNA sequences and drive the expression of target genes.[1]
This compound has been shown to inhibit the promoter activity of STAT3 and downregulate the phosphorylation of STAT3.[1][2] This disruption of STAT3 activation leads to the inhibition of downstream signaling, ultimately resulting in decreased cell proliferation and the induction of apoptosis, as evidenced by an increase in the expression of cleaved caspase-3.[1][2]
Conclusion
The available preclinical data demonstrate that this compound is an orally bioavailable STAT3 inhibitor with significant in vivo antitumor efficacy in a breast cancer xenograft model.[1][2] Its mechanism of action, involving the direct inhibition of STAT3 phosphorylation, supports its development as a potential therapeutic agent for cancers with aberrant STAT3 signaling. Further studies are warranted to fully elucidate its efficacy profile across a broader range of cancer models and to establish a comprehensive safety profile.
References
- 1. Fragment-based drug design and identification of this compound, a novel orally bioavailable STAT3 inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragment-based drug design and identification of this compound, a novel orally bioavailable STAT3 inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
HJC0123: A Potential Therapeutic Agent for Liver Fibrosis - A Technical Guide
Introduction
Liver fibrosis is a wound-healing response to chronic liver injury, characterized by the excessive accumulation of extracellular matrix (ECM) proteins that distort the normal liver architecture and can lead to cirrhosis and liver failure.[1][2][3] Hepatic stellate cells (HSCs) are the primary source of ECM production in the fibrotic liver.[1][4][5] The activation of HSCs is a critical event in the progression of liver fibrosis.[2] The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway plays a crucial role in promoting the survival, proliferation, and activation of HSCs, contributing to fibrogenesis.[1][4][6][7] HJC0123 is a novel, small molecule inhibitor of STAT3, discovered through a fragment-based drug design approach, that has shown potential as a therapeutic agent for liver fibrosis.[1][4][5] This technical guide provides an in-depth overview of the mechanism of action, in vitro efficacy, and experimental protocols related to the investigation of this compound as a potential treatment for liver fibrosis.
Core Mechanism of Action: STAT3 Inhibition
This compound exerts its anti-fibrotic effects by directly targeting the STAT3 signaling pathway in hepatic stellate cells. The primary mechanism involves the inhibition of STAT3 phosphorylation, which is a critical step for its activation.[4][6] By preventing phosphorylation, this compound blocks the subsequent dimerization, nuclear translocation, and transcriptional activity of STAT3.[1][4][6] This leads to a downstream reduction in the expression of STAT3-regulated genes that are involved in cell proliferation, survival, and activation.[1][4][6]
Furthermore, this compound has been shown to decrease the expression of STAT3-regulated proteins, induce cell cycle arrest, and promote apoptosis in HSCs.[1][4][6] It also downregulates Suppressor of Cytokine Signaling 3 (SOCS3), a negative regulator of cytokine signaling.[1][4] Interestingly, this compound treatment has been observed to increase the production of Interleukin-6 (IL-6) and decrease Transforming Growth Factor-beta (TGF-β) induced Smad2/3 phosphorylation, suggesting a broader impact on the fibrotic microenvironment.[1][4]
Quantitative Data on In Vitro Efficacy
The anti-fibrotic potential of this compound has been evaluated through various in vitro experiments using human hepatic stellate cell lines (e.g., LX-2). The following tables summarize the key quantitative findings.
Table 1: Effect of this compound on Hepatic Stellate Cell Proliferation
| Cell Line | Assay | Parameter | Value | Reference |
| Human HSCs | Alamar Blue | IC50 | Submicromolar concentrations | [1][5] |
| C3A (hepatocytes) | Cell Viability | IC50 | 5.61 µM (95% CI 4.84-6.49) | [6] |
Table 2: Effect of this compound on Hepatic Stellate Cell Activation and ECM Production
| Marker | Cell Line | Treatment | Effect | % Reduction | Reference |
| α-SMA | LX-2 | 1 µM this compound (24h) | Dose-dependent inhibition of expression | 36% | [6] |
| α-SMA | LX-2 | This compound (48h) | Inhibition of expression | 83% | [6] |
| α-SMA | LX-2 | This compound (72h) | Inhibition of expression | 89% | [6] |
| α-SMA (Immunofluorescence) | LX-2 | This compound | Reduction of expression | 83% | [6] |
| Collagen Type I (Immunofluorescence) | LX-2 | 1 µM this compound (24h) | Significant decrease in expression | Not specified | [6] |
| Fibronectin | LX-2 | This compound | Downregulated expression | Not specified | [1][6] |
Table 3: Effect of this compound on Cell Cycle and Apoptosis in Hepatic Stellate Cells
| Process | Cell Line | Effect | Reference |
| Cell Cycle | LX-2 | Induced cell cycle arrest | [1][6] |
| Apoptosis | LX-2 | Promoted apoptosis | [1][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to evaluate the efficacy of this compound.
Cell Culture
Human hepatic stellate cells (LX-2) and human hepatoma cells (C3A) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (Alamar Blue)
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).
-
Add Alamar Blue reagent to each well and incubate for 4 hours at 37°C.
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value is determined using non-linear regression analysis.
Western Immunoblotting
-
Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay.
-
Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-α-SMA, anti-STAT3, anti-p-STAT3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Immunofluorescence
-
Grow cells on glass coverslips in a 24-well plate.
-
Treat cells with this compound as required.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block with 1% bovine serum albumin (BSA) for 30 minutes.
-
Incubate with primary antibodies (e.g., anti-α-SMA, anti-Collagen Type I) overnight at 4°C.
-
Wash and incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on glass slides and visualize using a fluorescence microscope.
Conclusion
This compound represents a promising novel therapeutic candidate for the treatment of liver fibrosis.[6] Its targeted inhibition of the STAT3 signaling pathway in hepatic stellate cells effectively suppresses their fibrogenic properties, including proliferation, activation, and ECM production.[1][4][6] The in vitro data demonstrate potent anti-fibrotic effects at submicromolar concentrations with a favorable cytotoxicity profile against hepatocytes.[6] Further pharmacological development and in vivo studies are warranted to establish the clinical potential of this compound in treating patients with liver fibrosis.[4][6]
References
- 1. STAT3 Inhibition Suppresses Hepatic Stellate Cell Fibrogenesis: this compound, a Potential Therapeutic Agent for Liver Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experimental models of liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liver Fibrosis: Mechanistic Concepts and Therapeutic Perspectives [mdpi.com]
- 4. STAT3 inhibition suppresses hepatic stellate cell fibrogenesis: this compound, a potential therapeutic agent for liver fibrosis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. STAT3 inhibition suppresses hepatic stellate cell fibrogenesis: this compound, a potential therapeutic agent for liver fibrosis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. STAT3 Inhibition Suppresses Hepatic Stellate Cell Fibrogenesis: this compound, a Potential Therapeutic Agent for Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of novel STAT3 inhibitors for liver fibrosis, using pharmacophore-based virtual screening, molecular docking, and biomolecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
The Fragment-Based Design of HJC0123: A Technical Guide to a Novel STAT3 Inhibitor
Introduction: Signal Transducer and Activator of Transcription 3 (STAT3) is a critical protein involved in cell proliferation, differentiation, and apoptosis.[1] Its constitutive activation is a hallmark of many human cancers, making it a prime target for anticancer drug development.[1][2] HJC0123 is a potent, orally bioavailable small molecule inhibitor of STAT3, discovered through a meticulous fragment-based drug design (FBDD) strategy.[1][2][3] This technical guide provides an in-depth overview of the design, synthesis, and pharmacological evaluation of this compound, intended for researchers and professionals in the field of drug discovery.
Core Strategy: Fragment-Based Drug Design
Fragment-based drug design (FBDD) is a powerful approach for identifying lead compounds by starting with small, low-complexity molecules ("fragments") that bind to the target protein.[1] These fragments are then grown, linked, or combined to generate more potent molecules with drug-like properties. The development of this compound utilized six "privileged fragments" derived from four known STAT3 inhibitors: niclosamide, STX-0119, WP1066, and stattic.[1][4][5] This strategy aimed to combine the favorable binding orientations of these fragments to achieve a synergistic effect on binding affinity and inhibitory activity.[1]
Mechanism of Action: Targeting the STAT3 Signaling Pathway
STAT3 is activated through phosphorylation at the tyrosine 705 residue (Tyr-705) by upstream kinases, such as Janus kinases (JAKs).[1] This phosphorylation event triggers the dimerization of STAT3 monomers via a reciprocal interaction between the phosphotyrosine of one monomer and the SH2 domain of another.[1] The STAT3 dimer then translocates to the nucleus, where it binds to specific DNA response elements and initiates the transcription of target genes involved in tumorigenesis.[1] this compound exerts its anticancer effects by inhibiting this pathway. Specifically, it downregulates the phosphorylation of STAT3, thereby preventing its dimerization and subsequent nuclear functions.[1][2][3] This leads to the inhibition of STAT3-mediated gene transcription, cell cycle arrest, and the induction of apoptosis, as evidenced by the increased expression of cleaved caspase-3.[1][2][3]
References
- 1. researchgate.net [researchgate.net]
- 2. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fragment-based drug design and identification of this compound, a novel orally bioavailable STAT3 inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
HJC0123: A Potent, Orally Bioavailable STAT3 Inhibitor for Cancer Therapy
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
HJC0123 is a novel, orally bioavailable small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein implicated in various cellular processes integral to cancer progression. Developed through a fragment-based drug design approach, this compound has demonstrated significant anti-cancer properties in preclinical studies. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers in the fields of oncology and drug discovery.
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in mediating signals from various cytokines and growth factors, thereby influencing fundamental cellular processes such as proliferation, survival, differentiation, and angiogenesis. Constitutive activation of the STAT3 signaling pathway is a common feature in a wide array of human cancers, making it a compelling target for therapeutic intervention.
This compound was identified as a potent STAT3 inhibitor through a systematic, fragment-based drug design strategy. It has been shown to effectively suppress STAT3 activity, leading to the inhibition of tumor cell growth and induction of apoptosis. This document details the pharmacological profile of this compound, presenting key data and experimental methodologies to facilitate further research and development.
Mechanism of Action
This compound exerts its anti-cancer effects by directly targeting the STAT3 signaling pathway. Its mechanism of action involves several key steps:
-
Inhibition of STAT3 Phosphorylation: this compound downregulates the phosphorylation of STAT3 at the critical tyrosine 705 residue (pSTAT3 Tyr705). This phosphorylation event is essential for the dimerization and subsequent activation of STAT3.
-
Suppression of STAT3 Transcriptional Activity: By inhibiting STAT3 phosphorylation, this compound prevents its dimerization and translocation to the nucleus, thereby inhibiting its ability to bind to DNA and regulate the transcription of target genes.[1][2][3][4][5] This has been confirmed through STAT3-dependent luciferase reporter assays, where this compound significantly reduced reporter activity.[3][5]
-
Modulation of Downstream STAT3 Targets: The inhibition of STAT3 activity by this compound leads to the downregulation of various downstream target genes that are crucial for tumor cell survival and proliferation. These include anti-apoptotic proteins such as Bcl-2 and survivin.
-
Induction of Apoptosis: A key consequence of STAT3 inhibition by this compound is the induction of apoptosis, or programmed cell death, in cancer cells. This is evidenced by an increase in the expression of cleaved caspase-3, a key executioner caspase in the apoptotic cascade.[1][2][3][4][5]
-
Cell Cycle Arrest: this compound has been shown to induce cell cycle arrest, further contributing to its anti-proliferative effects.[1][2][4][5]
The following diagram illustrates the signaling pathway targeted by this compound.
Data Presentation
In Vitro Anti-proliferative Activity
This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer (ER+) | 0.1 | [5] |
| MDA-MB-231 | Breast Cancer (ER-) | 0.29 | [6] |
| Pancreatic Cancer Cells | Pancreatic Cancer | Low µM to nM | [1][2][3][4][5] |
| Hepatic Stellate Cells | Liver Fibrosis Model | Sub-µM | [1] |
In Vivo Efficacy
The in vivo anti-tumor efficacy of this compound was evaluated in a xenograft model using MDA-MB-231 human breast cancer cells in immunodeficient nude mice.
| Animal Model | Tumor Type | Treatment | Dosing | Outcome | Reference |
| Nude Mice | MDA-MB-231 Xenograft | This compound | 50 mg/kg, p.o. | Significant suppression of tumor growth | [3] |
p.o. - per os (by mouth)
Notably, no significant signs of toxicity were observed at doses up to 150 mg/kg, indicating a favorable safety profile.[3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Cell Culture and Reagents
-
Cell Lines: MDA-MB-231 (human breast adenocarcinoma) and other relevant cancer cell lines were obtained from the American Type Culture Collection (ATCC).
-
Culture Medium: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells were cultured at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Preparation: this compound was dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution, which was then diluted in culture medium to the desired concentrations for experiments. The final DMSO concentration was kept below 0.1%.
Cell Viability Assay
The anti-proliferative effect of this compound was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.
-
Drug Treatment: The following day, the medium was replaced with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubation: The plates were incubated for 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 value was determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis
Western blotting was used to assess the levels of total STAT3, phosphorylated STAT3 (pSTAT3), and cleaved caspase-3.
-
Cell Lysis: Cells were treated with this compound for the indicated times, then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane was incubated with primary antibodies against STAT3, pSTAT3 (Tyr705), cleaved caspase-3, and β-actin (as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
STAT3 Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3.
-
Transfection: MDA-MB-231 cells were transiently co-transfected with a STAT3-responsive luciferase reporter plasmid and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Drug Treatment: After 24 hours of transfection, the cells were treated with this compound or vehicle control.
-
Cell Lysis and Luciferase Assay: After the treatment period, the cells were lysed, and the firefly and Renilla luciferase activities were measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: The STAT3 transcriptional activity was expressed as the ratio of firefly luciferase activity to Renilla luciferase activity.
Cell Cycle Analysis
Cell cycle distribution was analyzed by flow cytometry after propidium iodide (PI) staining.
-
Cell Treatment and Harvesting: Cells were treated with this compound for 24-48 hours, then harvested by trypsinization.
-
Fixation: The cells were washed with PBS and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells were washed with PBS and then incubated with a solution containing PI and RNase A in the dark for 30 minutes at room temperature.
-
Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer.
-
Data Analysis: The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle were determined using appropriate cell cycle analysis software.
Apoptosis Assay
Apoptosis was quantified using an Annexin V-FITC/PI double staining assay followed by flow cytometry.
-
Cell Treatment and Harvesting: Cells were treated with this compound for the desired time, then harvested.
-
Staining: The cells were washed with PBS and resuspended in Annexin V binding buffer. Annexin V-FITC and PI were added to the cell suspension, and the cells were incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells were immediately analyzed by flow cytometry.
-
Data Analysis: The percentages of live, early apoptotic, late apoptotic, and necrotic cells were determined based on their fluorescence profiles.
In Vivo Xenograft Tumor Model
The anti-tumor activity of this compound in vivo was assessed using a subcutaneous xenograft model.
-
Animal Model: Female athymic nude mice (4-6 weeks old) were used for the study.
-
Tumor Cell Implantation: MDA-MB-231 cells (5 x 10^6 cells in 100 µL of PBS/Matrigel) were injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor growth was monitored by measuring the tumor volume with calipers every other day. Tumor volume was calculated using the formula: (length × width^2) / 2.
-
Drug Treatment: When the tumors reached a certain volume (e.g., 100-150 mm^3), the mice were randomized into treatment and control groups. This compound (50 mg/kg) or vehicle was administered orally once daily.
-
Efficacy Evaluation: The tumor volumes and body weights of the mice were recorded throughout the treatment period. At the end of the study, the tumors were excised and weighed.
Mandatory Visualizations
The following diagrams provide visual representations of key experimental workflows and logical relationships related to the pharmacological evaluation of this compound.
Conclusion
This compound is a promising, orally bioavailable STAT3 inhibitor with potent anti-cancer activity demonstrated in both in vitro and in vivo models. Its well-defined mechanism of action, centered on the inhibition of the STAT3 signaling pathway, provides a strong rationale for its further development as a therapeutic agent for cancers characterized by aberrant STAT3 activation. The data and protocols presented in this technical guide offer a solid foundation for researchers to build upon in their exploration of this compound and other STAT3-targeting therapies. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. STAT3 inhibition suppresses hepatic stellate cell fibrogenesis: this compound, a potential therapeutic agent for liver fibrosis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Fragment-based drug design and identification of this compound, a novel orally bioavailable STAT3 inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fragment-based drug design and identification of this compound, a novel orally bioavailable STAT3 inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Methodological & Application
HJC0123 protocol for in vitro cell culture studies
Application Notes and Protocols for HJC0123
For Research Use Only. Not for use in diagnostic procedures.
Introduction
This compound is a potent and selective small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade that regulates cell growth, proliferation, survival, and angiogenesis. Dysregulation of this pathway is a hallmark of many human cancers, making it a key target for therapeutic intervention. These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound in cancer cell lines, including methods for assessing cell viability, apoptosis, and target engagement.
Materials and Reagents
-
Cell Lines: Human cancer cell lines (e.g., MCF-7, A549, U-87 MG)
-
Culture Media: DMEM, RPMI-1640, or other appropriate base media
-
Supplements: Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Reagents:
-
This compound (provided as a 10 mM stock in DMSO)
-
DMSO (Cell culture grade)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Caspase-Glo® 3/7 Assay System (Promega)
-
RIPA Lysis and Extraction Buffer (Thermo Fisher)
-
Protease and Phosphatase Inhibitor Cocktail (Thermo Fisher)
-
BCA Protein Assay Kit (Thermo Fisher)
-
Primary antibodies: anti-Akt, anti-p-Akt (Ser473), anti-mTOR, anti-p-mTOR (Ser2448), anti-β-actin
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
ECL Western Blotting Substrate
-
-
Equipment:
-
Cell culture incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Microplate reader (absorbance and luminescence)
-
Western blotting equipment (electrophoresis and transfer systems)
-
Chemiluminescence imager
-
Experimental Protocols
General Cell Culture and Maintenance
-
Maintain selected cancer cell lines in their recommended growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days or when they reach 80-90% confluency to maintain exponential growth.
Cell Viability (MTT Assay)
This protocol assesses the effect of this compound on cell proliferation and viability.
-
Cell Seeding: Harvest and count cells. Seed 5,000 cells per well in a 96-well plate in 100 µL of complete growth medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for assessing cell viability using the MTT assay.
Apoptosis Assay (Caspase-Glo® 3/7)
This assay quantifies apoptosis by measuring the activity of caspases 3 and 7.
-
Cell Seeding: Seed 10,000 cells per well in a white-walled 96-well plate in 100 µL of complete growth medium. Incubate for 24 hours.
-
Compound Treatment: Treat cells with this compound at various concentrations (e.g., 0.1x, 1x, and 10x IC50) for 24 hours.
-
Assay Preparation: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix gently on a plate shaker for 30 seconds and incubate at room temperature for 1 hour, protected from light.
-
Measurement: Measure the luminescence of each well using a microplate reader.
-
Analysis: Normalize the luminescence signal to the vehicle control to determine the fold increase in caspase activity.
Western Blot Analysis for Target Engagement
This protocol is used to confirm that this compound inhibits the phosphorylation of its downstream targets, Akt and mTOR.
-
Cell Seeding and Treatment: Seed 2 x 10^6 cells in a 6-well plate and allow them to attach overnight. Treat the cells with this compound at the desired concentrations for 2-4 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate them on a 4-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-Akt, anti-Akt) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and a chemiluminescence imager.
-
Analysis: Quantify band intensity and normalize the levels of phosphorylated proteins to their total protein counterparts.
Results and Data Presentation
This compound Inhibits Cell Proliferation
This compound demonstrates potent anti-proliferative activity across multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) was determined after 72 hours of treatment.
| Table 1: IC50 Values of this compound in Cancer Cell Lines | |
| Cell Line | Tumor Type |
| MCF-7 | Breast Cancer |
| A549 | Lung Cancer |
| U-87 MG | Glioblastoma |
This compound Induces Apoptosis
Treatment with this compound leads to a dose-dependent increase in apoptosis, as measured by caspase-3/7 activity.
| Table 2: Caspase-3/7 Activity after 24h this compound Treatment | |
| Cell Line | Treatment |
| MCF-7 | This compound (55 nM) |
| MCF-7 | This compound (550 nM) |
| A549 | This compound (120 nM) |
| A549 | This compound (1200 nM) |
This compound Modulates the PI3K/Akt/mTOR Pathway
Western blot analysis confirms that this compound inhibits the phosphorylation of key downstream effectors of the PI3K pathway. Treatment of U-87 MG cells for 4 hours with this compound resulted in a significant reduction in the levels of phosphorylated Akt (p-Akt) and phosphorylated mTOR (p-mTOR), while total protein levels remained unchanged.
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Troubleshooting
| Problem | Possible Cause | Solution |
| High variability in MTT assay | Uneven cell seeding; Edge effects in the plate. | Ensure a single-cell suspension before seeding; Avoid using outer wells of the plate. |
| No change in p-Akt levels | Treatment time is too long/short; Drug is inactive. | Perform a time-course experiment (e.g., 0.5, 1, 2, 4 hours); Verify compound activity. |
| Weak signal in Western blot | Insufficient protein loaded; Low antibody concentration. | Increase protein load to 30-40 µg; Optimize primary antibody dilution. |
| High background in apoptosis assay | High cell density causing spontaneous apoptosis. | Optimize cell seeding density to ensure cells are not overly confluent at the time of assay. |
Application Notes and Protocols for HJC0123 in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
HJC0123 is a novel, orally bioavailable small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). Constitutive activation of the STAT3 signaling pathway is frequently observed in various human cancers, including breast cancer, and is associated with tumor progression, metastasis, and chemoresistance.[1][2] this compound exerts its anti-cancer effects by downregulating the phosphorylation of STAT3, which in turn modulates the expression of downstream target genes involved in cell proliferation, apoptosis, and cell cycle progression.[1][3] These application notes provide detailed protocols for utilizing this compound in breast cancer cell lines to study its therapeutic potential.
Mechanism of Action
This compound primarily targets the STAT3 signaling pathway. In many breast cancer cells, upstream signals such as interleukin-6 (IL-6) lead to the activation of Janus kinases (JAKs), which then phosphorylate STAT3. Phosphorylated STAT3 (p-STAT3) dimerizes, translocates to the nucleus, and acts as a transcription factor for genes that promote cell survival (e.g., Bcl-2) and proliferation, while inhibiting apoptosis. This compound inhibits this cascade by reducing the levels of p-STAT3.[1] This leads to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in the expression of pro-apoptotic proteins such as Bax and cleaved caspase-3, ultimately inducing apoptosis.[2]
Data Presentation
In Vitro Efficacy of this compound in Breast Cancer Cell Lines
| Cell Line | Type | IC50 (µM) | Reference |
| MCF-7 | ER-positive | 0.1 | [4] |
| MDA-MB-231 | Triple-negative | Not specified, but potent | [1][3] |
| MCF-7/Adr | Doxorubicin-resistant | Not specified, but significant inhibition | [2] |
Cellular Effects of this compound in MDA-MB-231 Cells
| Parameter | Effect | Method | Reference |
| STAT3 Promoter Activity | ~65% inhibition at 5 µM | Luciferase Reporter Assay | [1] |
| p-STAT3 (Tyr-705) | Suppressed | Western Blot | [1] |
| Total STAT3 | Reduced | Western Blot | [1] |
| Cleaved Caspase-3 | Increased | Western Blot | [1] |
| Bcl-2 | Decreased | Western Blot | [2] |
| Bax | Increased | Western Blot | [2] |
| Apoptosis | Dose-dependent increase | Flow Cytometry (Annexin V) | [1] |
| Cell Cycle | S phase arrest | Flow Cytometry | [1] |
| Cell Cycle (with X-ray) | G2/M arrest | Flow Cytometry | [2] |
Experimental Protocols
Cell Proliferation Assay (MTS Assay)
This protocol is for determining the cytotoxic effects of this compound on breast cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well clear-bottom plates
-
This compound stock solution (in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed breast cancer cells in a 96-well plate at a density of 2 x 10³ cells per well in 100 µL of complete growth medium.[1]
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach.
-
Prepare serial dilutions of this compound in complete growth medium. A common concentration range to test is 0.01, 0.1, 1, 5, 10, and 100 µM.[1] Include a DMSO vehicle control.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.[1]
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis
This protocol is for detecting changes in protein expression levels of STAT3, p-STAT3, and apoptosis markers.
Materials:
-
Breast cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-STAT3, anti-p-STAT3 (Tyr705), anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Treat cells with the desired concentrations of this compound for 24 or 48 hours.[1]
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This protocol is for quantifying the percentage of apoptotic and necrotic cells.
Materials:
-
Breast cancer cells treated with this compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)
This protocol is for determining the distribution of cells in different phases of the cell cycle.
Materials:
-
Breast cancer cells treated with this compound
-
Cold PBS
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The data can be used to model the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
Application Notes and Protocols for HJC0123 in Pancreatic Cancer Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
HJC0123 is a novel, orally bioavailable small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] Constitutive activation of the STAT3 signaling pathway is a key driver in the proliferation, survival, and invasion of various cancers, including pancreatic ductal adenocarcinoma (PDAC). This compound exerts its anticancer effects by inhibiting the phosphorylation of STAT3 at the Tyr-705 residue, which is crucial for its dimerization, nuclear translocation, and subsequent transcriptional activation of downstream target genes.[1] In vitro studies have demonstrated the efficacy of this compound in inducing apoptosis and inhibiting the proliferation of pancreatic cancer cell lines.[1] While in vivo data for this compound in pancreatic cancer models is not yet published, its efficacy has been demonstrated in a breast cancer xenograft model, providing a basis for designing preclinical studies in pancreatic cancer.
These application notes provide a comprehensive overview of the use of this compound in pancreatic cancer animal models, including detailed experimental protocols and data presentation guidelines.
Data Presentation
Quantitative data from in vivo studies with this compound should be meticulously recorded and organized to allow for clear interpretation and comparison between treatment groups.
Table 1: In Vitro IC50 Values for this compound in Pancreatic Cancer Cell Lines
| Cell Line | IC50 (µM) |
| AsPC-1 | Data not available in provided search results |
| Panc-1 | Data not available in provided search results |
Note: While the search results indicate this compound is effective against these cell lines, specific IC50 values were not found.
Table 2: Suggested In Vivo Efficacy Data for this compound in a Pancreatic Cancer Xenograft Model
| Treatment Group | Dosage (mg/kg) | Administration Route | Tumor Volume (mm³) at Day X | Percent Tumor Growth Inhibition (%) | Body Weight Change (%) | Survival Rate (%) at Day Y |
| Vehicle Control | - | Oral | 0 | |||
| This compound | 50 (proposed) | Oral | ||||
| Positive Control (e.g., Gemcitabine) | Standard Dose | Standard Route |
Experimental Protocols
The following protocols are adapted from established methods for creating pancreatic cancer animal models and from a study utilizing this compound in a breast cancer xenograft model. Researchers should optimize these protocols based on their specific experimental goals and institutional guidelines.
Protocol 1: Subcutaneous Pancreatic Cancer Xenograft Model
This model is suitable for evaluating the systemic efficacy of this compound on tumor growth.
1. Materials:
-
Cell Line: PANC-1 or AsPC-1 human pancreatic adenocarcinoma cells.
-
Animals: 6-8 week old female athymic nude mice.
-
Reagents: this compound, vehicle for oral gavage (e.g., PEG400, 0.2% Carboxymethyl cellulose), Matrigel, PBS.
-
Equipment: Calipers, animal balance, oral gavage needles.
2. Procedure:
-
Cell Preparation: Culture PANC-1 or AsPC-1 cells to ~80% confluency. Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁶ cells/100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
-
Drug Administration:
-
This compound Group: Administer this compound orally at a proposed dose of 50 mg/kg daily. The dosage is based on a study in a breast cancer xenograft model.[1]
-
Vehicle Control Group: Administer the corresponding vehicle orally on the same schedule.
-
-
Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor for any signs of toxicity.
-
At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
-
Endpoint Analysis:
-
Weigh the excised tumors.
-
Perform histological and immunohistochemical analysis on tumor tissues to assess cell proliferation (e.g., Ki-67 staining) and apoptosis (e.g., TUNEL assay).
-
Conduct Western blot analysis on tumor lysates to measure the levels of total STAT3 and phosphorylated STAT3 (Tyr-705).
-
Protocol 2: Orthotopic Pancreatic Cancer Model
This model more accurately recapitulates the tumor microenvironment of human pancreatic cancer.
1. Materials:
-
Cell Line: Luciferase-expressing PANC-1 or AsPC-1 cells.
-
Animals: 6-8 week old female athymic nude mice.
-
Reagents: this compound, vehicle, anesthesia.
-
Equipment: Surgical instruments, bioluminescence imaging system.
2. Procedure:
-
Cell Preparation: Prepare luciferase-expressing pancreatic cancer cells as described in Protocol 1.
-
Surgical Implantation:
-
Anesthetize the mouse.
-
Make a small incision in the left abdominal flank to expose the pancreas.
-
Inject 1 x 10⁶ cells in 20-30 µL of PBS/Matrigel into the tail of the pancreas.
-
Suture the incision.
-
-
Tumor Growth Monitoring: Monitor tumor growth weekly using a bioluminescence imaging system.
-
Treatment Initiation: Once tumors are established (detectable bioluminescent signal), randomize mice into treatment groups.
-
Drug Administration: Administer this compound or vehicle as described in Protocol 1.
-
Data Collection and Endpoint Analysis:
-
Monitor tumor burden via bioluminescence imaging weekly.
-
Monitor body weight and overall health.
-
At the end of the study, euthanize the mice and perform necropsy to assess for primary tumor size and metastasis to other organs (e.g., liver, lungs).
-
Conduct histological and molecular analyses as described in Protocol 1 on the primary tumor and any metastatic lesions.
-
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits the STAT3 signaling pathway.
Experimental Workflow Diagram
Caption: Workflow for in vivo evaluation of this compound.
References
Application Notes and Protocols: Western Blot Analysis of pSTAT3 Following HJC0123 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial transcription factor involved in various cellular processes, including proliferation, survival, and differentiation.[1] The constitutive activation of STAT3 is a hallmark of numerous human cancers, promoting tumor progression and drug resistance.[1] Activation of STAT3 occurs primarily through phosphorylation at the Tyrosine 705 (Tyr705) residue, often initiated by Janus kinases (JAKs) in response to cytokines and growth factors.[1] This phosphorylation leads to STAT3 dimerization, nuclear translocation, and the subsequent regulation of target gene expression.[1]
HJC0123 is a novel, orally bioavailable small molecule inhibitor of STAT3.[2][3] It has been shown to downregulate the phosphorylation of STAT3, thereby inhibiting its activity.[2][4][5] This application note provides a detailed protocol for assessing the efficacy of this compound in reducing STAT3 phosphorylation at Tyr705 (pSTAT3) using Western blot analysis, a fundamental technique to verify the on-target effect of such inhibitors.[1][6]
Signaling Pathway of STAT3 Activation and Inhibition by this compound
The following diagram illustrates the signaling pathway leading to STAT3 activation and the mechanism of inhibition by this compound.
Caption: STAT3 signaling pathway and this compound inhibition.
Experimental Workflow for Western Blot Analysis
The diagram below outlines the key steps for performing a Western blot analysis to measure pSTAT3 levels after this compound treatment.
Caption: Western blot experimental workflow.
Data Presentation
The following tables summarize the expected qualitative and representative quantitative results of this compound treatment on pSTAT3 and total STAT3 levels in a cancer cell line, such as MDA-MB-231 breast cancer cells, based on published findings.[3]
Table 1: Qualitative Western Blot Results
| Treatment Group | pSTAT3 (Tyr705) Expression | Total STAT3 Expression | Loading Control (β-Actin) |
| Vehicle Control (DMSO) | High | High | Unchanged |
| This compound (Low Conc.) | Reduced | Slightly Reduced | Unchanged |
| This compound (High Conc.) | Significantly Reduced | Reduced | Unchanged |
Table 2: Representative Quantitative Analysis of Western Blot Bands
| Treatment Group | This compound Conc. (µM) | Relative pSTAT3/Total STAT3 Ratio (Normalized to Control) |
| Vehicle Control | 0 | 1.00 |
| This compound | 1 | 0.65 |
| This compound | 5 | 0.25 |
| This compound | 10 | 0.10 |
Note: The quantitative data presented are representative and intended for illustrative purposes. Actual values will vary depending on the cell line, experimental conditions, and antibody efficacy.
Experimental Protocols
Materials and Reagents
-
Cell Line: Human breast cancer cell line (e.g., MDA-MB-231)
-
This compound: Stock solution in DMSO
-
Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors[1]
-
Protein Assay Reagent: BCA or Bradford reagent
-
Sample Buffer: 4x Laemmli sample buffer
-
SDS-PAGE Gels: 8-10% polyacrylamide gels[1]
-
Transfer Buffer: Towbin buffer
-
Membrane: PVDF or nitrocellulose membrane[7]
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST[1]
-
Primary Antibodies:
-
Secondary Antibodies:
-
HRP-linked anti-rabbit IgG (e.g., Cell Signaling Technology #7074)
-
HRP-linked anti-mouse IgG (e.g., Cell Signaling Technology #7076)[6]
-
-
Wash Buffer: TBST (Tris-buffered saline with 0.1% Tween-20)
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate[1]
-
Phosphate-Buffered Saline (PBS) [1]
Protocol
-
Cell Culture and Treatment:
-
Seed MDA-MB-231 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) or vehicle control (DMSO) for the desired time period (e.g., 24 or 48 hours).
-
-
Cell Lysis and Protein Extraction:
-
Aspirate the culture medium and wash the cells once with ice-cold 1X PBS.[1]
-
Add 100-150 µL of ice-cold RIPA lysis buffer (supplemented with protease and phosphatase inhibitors) to each well.[1]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[1]
-
Incubate on ice for 30 minutes, with brief vortexing every 10 minutes.[1]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[1]
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.[1]
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to 20-30 µg of protein and heat at 95-100°C for 5-10 minutes.[1]
-
Load the denatured protein samples into the wells of an 8-10% SDS-polyacrylamide gel. STAT3 typically runs at 79/86 kDa.[1]
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane for 1 hour at room temperature in 5% BSA in TBST (recommended for phospho-antibodies to reduce background).[1]
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody against pSTAT3 (Tyr705) (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.[1]
-
For total STAT3 and the loading control, separate blots can be run or the same blot can be stripped and re-probed.
-
-
Washing and Secondary Antibody Incubation:
-
Signal Detection:
-
Stripping and Re-probing (Optional):
-
To detect total STAT3 or a loading control on the same membrane, the membrane can be stripped.
-
Wash the membrane in TBST.
-
Incubate in a stripping buffer (e.g., 0.2 M Glycine, pH 2.5, 0.05% Tween 20) for 30 minutes at 70°C.[7]
-
Wash thoroughly with TBST.
-
Block the membrane again and proceed with the primary antibody incubation for total STAT3 or the loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the pSTAT3 band intensity to the total STAT3 band intensity.
-
Further normalize the results to the loading control (e.g., β-actin) to account for any loading inaccuracies.
-
Express the data as a fold change relative to the vehicle-treated control.
-
References
- 1. researchgate.net [researchgate.net]
- 2. oncotarget.com [oncotarget.com]
- 3. researchgate.net [researchgate.net]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
- 6. Fragment-based drug design and identification of this compound, a novel orally bioavailable STAT3 inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fragment-based drug design and identification of this compound, a novel orally bioavailable STAT3 inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HJC0123 Administration in Nude Mice Xenografts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of HJC0123, a novel, orally bioavailable STAT3 inhibitor, in nude mice xenograft models. The provided information is based on preclinical studies demonstrating its efficacy in suppressing tumor growth.
Introduction
This compound is a potent small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] STAT3 is a transcription factor that is constitutively activated in a wide variety of human cancers and plays a crucial role in tumor cell proliferation, survival, invasion, and angiogenesis.[1][3] this compound exerts its anticancer effects by inhibiting STAT3 phosphorylation, leading to the downregulation of STAT3 target genes, induction of apoptosis, and inhibition of cell cycle progression.[1][2][4][5] In vivo studies using nude mice xenografts have demonstrated the significant anti-tumor activity of this compound, highlighting its potential as a therapeutic agent for cancer.[1][2][4]
Key Experimental Data
The following tables summarize the quantitative data from in vivo studies of this compound in a breast cancer xenograft model.
Table 1: Xenograft Model Details
| Parameter | Description |
| Cell Line | MDA-MB-231 (Estrogen Receptor-negative human breast cancer) |
| Animal Model | Female nude mice (4-6 weeks of age) |
| Tumor Implantation | 2.5 x 10^6 cells per mouse, resuspended in 100 µL PBS, injected into the 3rd mammary fat pad |
Table 2: this compound Administration Protocol
| Parameter | Description |
| Drug | This compound (Compound 5) |
| Dosage | 50 mg/kg |
| Administration Route | Oral (p.o.) |
| Vehicle | 50% DMSO with 50% polyethylene glycol |
| Dosing Schedule | Five days per week |
| Initiation of Treatment | When tumor volume reached approximately 200 mm³ |
Table 3: Monitored In Vivo Efficacy Parameters
| Parameter | Measurement Frequency | Calculation Formula |
| Tumor Volume | Daily | V = 0.5 x L x W² (L=length, W=width in mm) |
| Body Weight | Daily | - |
Signaling Pathway
This compound targets the STAT3 signaling pathway. Under normal physiological conditions, the activation of STAT3 is transient. However, in many cancers, STAT3 is constitutively phosphorylated, leading to dimerization, nuclear translocation, and transcription of target genes involved in cell survival and proliferation. This compound inhibits the phosphorylation of STAT3 at the Tyr-705 residue, thereby blocking its downstream signaling cascade and promoting apoptosis, as evidenced by the increased expression of cleaved caspase-3.[1]
Caption: this compound inhibits the STAT3 signaling pathway.
Experimental Protocols
I. Cell Culture and Preparation for Xenograft Implantation
-
Cell Line: MDA-MB-231 human breast cancer cells.
-
Culture Medium: Prepare appropriate culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cell Maintenance: Culture cells in a humidified incubator at 37°C with 5% CO₂. Passage cells regularly to maintain exponential growth.
-
Cell Harvesting: When cells reach 80-90% confluency, wash with phosphate-buffered saline (PBS), and detach using trypsin-EDTA.
-
Cell Counting and Viability: Neutralize trypsin with complete medium, centrifuge the cell suspension, and resuspend the cell pellet in sterile PBS. Determine cell concentration and viability using a hemocytometer and trypan blue exclusion.
-
Preparation for Injection: Adjust the cell concentration to 2.5 x 10⁷ cells/mL in sterile PBS. Keep the cell suspension on ice until injection.
II. Nude Mice Xenograft Model Establishment
-
Animal Model: Use female athymic nude mice, 4-6 weeks of age.
-
Acclimatization: Allow mice to acclimatize for at least one week before any experimental procedures.
-
Tumor Cell Implantation:
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Inject 100 µL of the MDA-MB-231 cell suspension (2.5 x 10⁶ cells) subcutaneously into the third mammary fat pad.
-
-
Tumor Growth Monitoring:
-
Monitor the mice daily for tumor development.
-
Once tumors are palpable, measure the length and width of the tumors daily using calipers.
-
Calculate the tumor volume using the formula: V = 0.5 x L x W².
-
Monitor the body weight of the mice daily.
-
-
Randomization: When the average tumor volume reaches approximately 200 mm³, randomly assign the mice into treatment and control groups (e.g., 6-7 mice per group).
III. This compound Administration
-
Drug Preparation:
-
Prepare a stock solution of this compound.
-
On each treatment day, dilute the stock solution to the final desired concentration (50 mg/kg) in the vehicle (50% DMSO and 50% polyethylene glycol).
-
-
Vehicle Preparation: Prepare a vehicle control solution of 50% DMSO and 50% polyethylene glycol.
-
Administration:
-
Administer this compound (50 mg/kg) or vehicle to the respective groups of mice via oral gavage.
-
The administration volume should be calculated based on the individual mouse's body weight.
-
-
Dosing Schedule: Administer the treatment five days per week for the duration of the study.
IV. Efficacy Evaluation and Endpoint
-
Data Collection: Continue to measure tumor volume and body weight daily throughout the treatment period.
-
Endpoint Criteria: The study may be terminated when tumors in the control group reach a predetermined size, or based on other ethical considerations.
-
Tissue Collection: At the end of the study, euthanize the mice and collect tumors and other relevant tissues for further analysis (e.g., Western blot, immunohistochemistry) to assess the pharmacodynamic effects of this compound.
Caption: Workflow for this compound administration in nude mice.
References
- 1. Fragment-based drug design and identification of this compound, a novel orally bioavailable STAT3 inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragment-based drug design and identification of this compound, a novel orally bioavailable STAT3 inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
HJC0123: A Novel STAT3 Inhibitor for Apoptosis Induction in Cancer Cells
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
HJC0123 is a novel, orally bioavailable small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] STAT3 is a key transcription factor that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. Aberrant STAT3 signaling is frequently observed in a wide range of human cancers, making it an attractive target for cancer therapy. This compound exerts its anti-cancer effects by inhibiting the STAT3 signaling pathway, leading to the induction of apoptosis in cancer cells. This document provides detailed protocols for assessing the apoptosis-inducing effects of this compound in cancer cell lines.
Mechanism of Action
This compound functions by directly targeting the STAT3 protein. Its mechanism of action involves the inhibition of STAT3 phosphorylation, a critical step for its activation and subsequent dimerization.[1][2] By preventing the phosphorylation of STAT3, this compound blocks its translocation to the nucleus, thereby inhibiting the transcription of downstream target genes involved in cell survival and proliferation. This ultimately leads to the activation of the apoptotic cascade, characterized by an increased expression of cleaved caspase-3.[1][2]
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound inhibits STAT3 phosphorylation, preventing its activation and nuclear translocation, which in turn downregulates anti-apoptotic gene transcription and induces apoptosis.
Data Presentation
The anti-proliferative activity of this compound has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit cell growth by 50%, are summarized below.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer (ER+) | 0.1[1] |
| MDA-MB-231 | Breast Cancer (ER-) | Not explicitly stated, but described as low micromolar to nanomolar.[1][2] |
| Pancreatic Cancer Cells | Pancreatic Cancer | Not explicitly stated, but described as low micromolar to nanomolar.[1][2] |
Experimental Protocols
The following are detailed protocols for key experiments to assess this compound-induced apoptosis.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of this compound and to calculate its IC50 value.
Experimental Workflow for MTT Assay
Caption: Workflow for determining cell viability using the MTT assay after this compound treatment.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis for Cleaved Caspase-3
This protocol is used to detect the increase in cleaved caspase-3, a key marker of apoptosis, following this compound treatment.
Protocol:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24 and 48 hours. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-3 (e.g., Asp175) overnight at 4°C. Also, probe for β-actin as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
STAT3 Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3 in response to this compound treatment.
Protocol:
-
Cell Transfection: Seed cells (e.g., MDA-MB-231) in a 24-well plate. Co-transfect the cells with a STAT3-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours of transfection, treat the cells with different concentrations of this compound for an additional 24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Compare the normalized luciferase activity in treated cells to that in control cells.
Conclusion
This compound is a promising anti-cancer agent that induces apoptosis by inhibiting the STAT3 signaling pathway. The protocols detailed in this application note provide a framework for researchers to investigate and quantify the apoptotic effects of this compound in various cancer cell models. These assays are essential for the preclinical evaluation and further development of this novel STAT3 inhibitor.
References
Preparing HJC0123 Stock Solutions for Preclinical Research
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed application notes and protocols for the preparation of HJC0123 stock solutions for use in various experimental settings. This compound is a potent and orally bioavailable small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in cancer cell proliferation, survival, and metastasis.[1][2][3] Accurate preparation of this compound solutions is critical for obtaining reliable and reproducible experimental results.
Physicochemical Properties and Solubility Data
A summary of the key physicochemical properties of this compound is provided in the table below. While specific quantitative solubility data in common laboratory solvents is not widely published, this compound is known to be soluble in Dimethyl Sulfoxide (DMSO). For aqueous-based assays, it is crucial to first dissolve the compound in DMSO and then dilute it to the final working concentration, ensuring the final DMSO concentration is not detrimental to the experimental system (typically ≤ 0.5%).
| Property | Value | Source |
| Molecular Weight | 412.46 g/mol | [4] |
| Chemical Formula | C₂₄H₁₆N₂O₃S | [1] |
| CAS Number | 1430420-02-2 | [4] |
| Appearance | Solid | [4] |
| Solubility | May dissolve in DMSO. For other solvents like ethanol or DMF, it is advised to test with a small amount of the product. | [4] |
| Storage | Store powder at -20°C for up to 3 years. Store solutions at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for many in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass can be calculated using the following formula:
-
Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 0.010 mol/L x 0.001 L x 412.46 g/mol = 4.1246 mg
-
-
-
Weighing this compound:
-
Carefully weigh out approximately 4.12 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
-
Dissolving in DMSO:
-
Add 1 mL of anhydrous, sterile DMSO to the tube containing the this compound powder.
-
-
Ensuring Complete Dissolution:
-
Vortex the solution thoroughly until all the this compound powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol outlines the dilution of the 10 mM DMSO stock solution to prepare working solutions for cell-based assays. The final concentration of the working solution will depend on the specific experimental requirements. In vitro studies have utilized this compound in a range from nanomolar to low micromolar concentrations. For instance, an IC₅₀ of 0.1 µM has been reported for the MCF-7 breast cancer cell line and 2.1 µM for hepatic stellate cells in a proliferation assay.[2][4] Other assays have used concentrations around 5 µM.[1]
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium or appropriate assay buffer
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Determine the desired final concentration and volume:
-
For example, to prepare 1 mL of a 10 µM working solution.
-
-
Perform serial dilutions:
-
It is recommended to perform serial dilutions to achieve low micromolar or nanomolar concentrations accurately.
-
Step 1: Intermediate Dilution (e.g., to 1 mM):
-
Dilute the 10 mM stock solution 1:10 by adding 10 µL of the 10 mM stock to 90 µL of sterile culture medium or buffer. This will result in a 1 mM intermediate solution.
-
-
Step 2: Final Dilution (e.g., to 10 µM):
-
Dilute the 1 mM intermediate solution 1:100 by adding 10 µL of the 1 mM solution to 990 µL of sterile culture medium or buffer. This yields a final working concentration of 10 µM.
-
-
-
Control Preparation:
-
Prepare a vehicle control by performing the same dilutions with DMSO that does not contain this compound. This is crucial to account for any effects of the solvent on the experimental system. The final DMSO concentration in the working solution and the vehicle control should be identical and ideally not exceed 0.5%.[5]
-
-
Immediate Use:
-
It is recommended to prepare working solutions fresh for each experiment.
-
Mandatory Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Simplified STAT3 signaling pathway and the inhibitory action of this compound.
References
- 1. Fragment-based drug design and identification of this compound, a novel orally bioavailable STAT3 inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fragment-based drug design and identification of this compound, a novel orally bioavailable STAT3 inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HJC-0123 | drug candidate for cancer therapy | CAS# 1430420-02-2 | InvivoChem [invivochem.com]
- 5. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for High-Throughput Screening of STAT3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) has emerged as a critical target in drug discovery, particularly in oncology.[1][2] As a transcription factor, STAT3 is involved in a multitude of cellular processes including proliferation, survival, differentiation, and angiogenesis.[1][3] Constitutive activation of the STAT3 signaling pathway is a hallmark of numerous human cancers, contributing to tumor progression and resistance to therapy.[1][2] The development of small molecule inhibitors that can modulate STAT3 activity therefore represents a promising therapeutic strategy.
High-throughput screening (HTS) plays a pivotal role in the identification of novel STAT3 inhibitors from large compound libraries.[4] A variety of robust HTS assays have been developed to target different aspects of STAT3 function, from inhibiting its phosphorylation and dimerization to blocking its DNA binding activity. These assays can be broadly categorized into biochemical (cell-free) and cell-based formats, each offering unique advantages in the drug discovery cascade.
This document provides detailed application notes and experimental protocols for key HTS assays used to identify and characterize STAT3 inhibitors, with a specific focus on HJC0123, a potent and orally bioavailable STAT3 inhibitor.[5][6][7]
The STAT3 Signaling Pathway
The activation of STAT3 is a tightly regulated process initiated by the binding of cytokines and growth factors (e.g., IL-6, EGF) to their cognate receptors on the cell surface.[1][8] This ligand-receptor interaction triggers the activation of associated Janus kinases (JAKs), which in turn phosphorylate STAT3 at a critical tyrosine residue (Tyr705).[1][8] Phosphorylated STAT3 then forms homodimers via reciprocal SH2 domain-phosphotyrosine interactions.[1] These dimers translocate to the nucleus, where they bind to specific DNA response elements in the promoters of target genes, thereby regulating their transcription.[1][3][8]
High-Throughput Screening Workflow
A typical HTS workflow for identifying STAT3 inhibitors involves several stages, from primary screening of a large compound library to secondary and tertiary assays for hit confirmation and characterization.
References
- 1. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High-Throughput Screening of Inhibitors [creative-enzymes.com]
- 4. medkoo.com [medkoo.com]
- 5. Fragment-based drug design and identification of this compound, a novel orally bioavailable STAT3 inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fragment-based drug design and identification of this compound, a novel orally bioavailable STAT3 inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting HJC0123 insolubility in aqueous solutions
Technical Support Center: HJC0123
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound in aqueous solutions for research applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
A1: this compound is a hydrophobic molecule with low aqueous solubility.[1] For initial solubilization, we recommend using a 100% organic solvent. Dimethyl sulfoxide (DMSO) is the preferred solvent for creating high-concentration stock solutions.[1][2]
Q2: My this compound is precipitating when I dilute my DMSO stock into my aqueous cell culture media or buffer. What can I do?
A2: Precipitation upon dilution into an aqueous environment is a common issue with hydrophobic compounds. Here are several strategies to overcome this:
-
Lower the Final Concentration: The most straightforward approach is to reduce the final working concentration of this compound in your assay.
-
Use an Intermediate Dilution Step: Instead of diluting directly into your final buffer, perform a serial dilution. For example, dilute the DMSO stock 1:10 in pure media first, vortex thoroughly, and then add this intermediate dilution to your final assay plate.
-
Incorporate a Surfactant: For in vivo or specific in vitro assays, non-ionic surfactants like Tween 80 can help maintain solubility.[2] Always perform vehicle controls to ensure the surfactant does not affect your experimental results.
-
Increase the DMSO Concentration (with caution): You can try increasing the final percentage of DMSO in your working solution. However, most cell lines are sensitive to DMSO concentrations above 0.5-1%. We recommend keeping the final DMSO concentration below 0.5% and running a vehicle control to test for solvent toxicity.
Q3: Can I use ethanol or methanol instead of DMSO to dissolve this compound?
A3: While other organic solvents can dissolve this compound, DMSO is generally superior for achieving high stock concentrations. Ethanol and methanol may be used, but the maximum achievable concentration will likely be lower. See the solubility table below for a comparison. If using an alternative solvent, ensure it is compatible with your downstream application.
Q4: Is heating or sonication recommended to help dissolve this compound?
A4: Yes, gentle warming and sonication can aid in the dissolution of this compound. When preparing the stock solution in DMSO, you can warm the vial to 37°C in a water bath for 5-10 minutes and vortex thoroughly.[3] A brief sonication can also help break up any aggregates. Avoid excessive heating, as it may degrade the compound.
Q5: What is the known mechanism of action for this compound?
A5: this compound is an inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][4] It functions by downregulating the phosphorylation of STAT3, which is a critical step for its activation, dimerization, and nuclear translocation.[1][2][4]
Data & Protocols
Physicochemical & Solubility Data
The following table summarizes the solubility of this compound in common laboratory solvents. Data is provided for guidance and may vary slightly between batches.
| Solvent | Max Solubility (at 25°C) | Notes |
| DMSO | ~25 mg/mL (60.6 mM) | Recommended for stock solutions. |
| Ethanol (95%) | ~5 mg/mL (12.1 mM) | Lower solubility than DMSO. |
| Methanol | ~3 mg/mL (7.3 mM) | Not ideal for high-concentration stocks. |
| PBS (pH 7.2) | <0.1 mg/mL | Practically insoluble. |
| Water | <0.01 mg/mL | Insoluble. |
Experimental Protocol: Preparing this compound Stock & Working Solutions
1. Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Materials: this compound powder (MW: 412.46 g/mol )[5], high-purity DMSO, sterile microcentrifuge tubes.
-
Calculation: To prepare 1 mL of a 10 mM stock solution, you will need 4.12 mg of this compound.
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight (g/mol) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 412.46 g/mol * 1000 mg/g = 4.12 mg
-
-
Procedure:
-
Weigh out 4.12 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of high-purity DMSO to the tube.
-
Vortex vigorously for 2-3 minutes.
-
If the compound is not fully dissolved, warm the solution in a 37°C water bath for 5 minutes, followed by vortexing. Sonication for 5 minutes can also be applied.
-
Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term use.[2]
-
2. Protocol for Preparing a 10 µM Aqueous Working Solution:
-
Materials: 10 mM this compound DMSO stock, desired aqueous buffer (e.g., cell culture medium).
-
Procedure:
-
Thaw a vial of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution. First, dilute the 10 mM stock 1:100 to create a 100 µM intermediate solution. To do this, add 2 µL of the 10 mM stock to 198 µL of your aqueous buffer and vortex immediately and thoroughly.
-
Next, dilute the 100 µM intermediate solution 1:10 to achieve the final 10 µM concentration. For example, add 100 µL of the 100 µM solution to 900 µL of the aqueous buffer.
-
Vortex the final working solution well before adding it to your experiment. The final DMSO concentration in this example is 0.1%.
-
Visual Guides
Caption: this compound inhibits the phosphorylation of STAT3 by JAK kinases.
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Decision tree for resolving this compound precipitation issues.
References
- 1. Fragment-based drug design and identification of this compound, a novel orally bioavailable STAT3 inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HJC-0123 | drug candidate for cancer therapy | CAS# 1430420-02-2 | InvivoChem [invivochem.com]
- 3. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fragment-based drug design and identification of this compound, a novel orally bioavailable STAT3 inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
Technical Support Center: Optimizing HJC0123 Concentration for Cancer Cell Apoptosis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing HJC0123 to induce apoptosis in cancer cells. It includes frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in inducing cancer cell apoptosis?
A1: this compound is a novel, orally bioavailable small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3] STAT3 is a transcription factor that is often constitutively activated in a wide range of cancers, promoting cell proliferation, survival, and metastasis while inhibiting apoptosis. This compound exerts its pro-apoptotic effects by inhibiting the phosphorylation of STAT3 at Tyr-705, which is crucial for its dimerization and subsequent nuclear translocation and DNA binding.[1] By blocking STAT3 signaling, this compound downregulates the expression of anti-apoptotic proteins (e.g., Bcl-2, Survivin) and upregulates the expression of pro-apoptotic proteins, such as cleaved caspase-3, ultimately leading to programmed cell death.[1][2][3]
Q2: What is the recommended starting concentration of this compound for inducing apoptosis in cancer cell lines?
A2: The optimal concentration of this compound is cell-line dependent. Based on published data, a good starting point for dose-response experiments is to test a range of concentrations from 0.1 µM to 10 µM.[1] The half-maximal inhibitory concentration (IC50) for cell proliferation has been reported to be in the low micromolar to nanomolar range for various breast and pancreatic cancer cell lines.[2][3] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: What is the typical incubation time required for this compound to induce apoptosis?
A3: The induction of apoptosis by this compound is time-dependent. Significant effects on STAT3 phosphorylation and the expression of apoptosis markers have been observed after 24 to 48 hours of treatment.[1] We recommend performing a time-course experiment (e.g., 12, 24, 48, and 72 hours) to determine the optimal incubation time for observing maximal apoptosis in your cell line of interest. The peak of apoptosis can be transient, so a time-course analysis is crucial.
Q4: How should I prepare and store this compound for in vitro experiments?
A4: this compound is soluble in dimethyl sulfoxide (DMSO).[4] For in vitro use, prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the DMSO stock directly into your cell culture medium. It is critical to ensure that the final concentration of DMSO in the culture medium is non-toxic to your cells, typically below 0.5%, with many cell lines tolerating up to 0.1%. Always include a vehicle control (medium with the same final DMSO concentration as your highest treatment dose) in your experiments.
Troubleshooting Guides
Issue 1: No significant increase in apoptosis is observed after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Concentration | The concentration of this compound may be too low. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 50 µM). |
| Insufficient Incubation Time | The incubation time may be too short. Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal time point for apoptosis induction. |
| Cell Line Resistance | Your chosen cell line may be resistant to STAT3 inhibition. This can be due to mutations in the STAT3 pathway or activation of alternative survival pathways. Consider using a positive control compound known to induce apoptosis in your cell line to validate your assay. You can also assess the baseline level of phosphorylated STAT3 (p-STAT3) in your cell line; cells with low basal p-STAT3 may be less sensitive. |
| Compound Instability/Degradation | Ensure proper storage of this compound stock solutions. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| Incorrect Assay Technique | Review your apoptosis assay protocol. For Annexin V/PI staining, ensure you are collecting both adherent and floating cells. For Western blotting, use appropriate antibodies and controls. |
Issue 2: High background apoptosis in control (untreated) cells.
| Possible Cause | Troubleshooting Steps |
| Cell Culture Conditions | Over-confluency, nutrient deprivation, or microbial contamination can induce apoptosis. Ensure cells are healthy and in the logarithmic growth phase before treatment. Regularly test for mycoplasma contamination. |
| Harsh Cell Handling | Excessive trypsinization or vigorous pipetting can damage cells and lead to apoptosis. Handle cells gently. |
| DMSO Toxicity | The concentration of DMSO in the vehicle control may be too high for your cell line. Perform a DMSO toxicity test to determine the maximum tolerated concentration (typically ≤ 0.1%). |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Steps |
| Variability in Cell Passage Number | Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture. |
| Inconsistent Seeding Density | Seed cells at a consistent density for all experiments, as cell density can influence drug sensitivity. |
| Variability in Reagent Preparation | Prepare fresh dilutions of this compound from a validated stock solution for each experiment. |
Data Presentation: Efficacy of this compound in Cancer Cell Lines
The following table summarizes the reported anti-proliferative activity of this compound in various cancer cell lines. Note that the IC50 for apoptosis induction may be higher than the IC50 for proliferation inhibition.
| Cell Line | Cancer Type | IC50 (µM) for Proliferation Inhibition |
| MCF-7 | Breast Cancer (ER-positive) | 0.1 |
| MDA-MB-231 | Breast Cancer (Triple-negative) | 0.38 |
| AsPC-1 | Pancreatic Cancer | 0.45 |
| Panc-1 | Pancreatic Cancer | 0.87 |
Data compiled from published studies.[1]
Experimental Protocols
Protocol 1: Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol outlines the steps for quantifying apoptosis using flow cytometry.
-
Cell Seeding and Treatment: Seed cancer cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment. Allow cells to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 10 µM) for the desired time period (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both the floating cells from the medium and the adherent cells. To detach adherent cells, wash with PBS and use a gentle dissociation reagent like Trypsin-EDTA. Combine the floating and adherent cells for each sample.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Use appropriate controls (unstained cells, Annexin V-FITC only, and PI only) to set up compensation and gates.
Protocol 2: Detection of Apoptosis Markers by Western Blotting
This protocol describes the detection of key apoptosis-related proteins.
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against cleaved caspase-3, total caspase-3, p-STAT3 (Tyr705), total STAT3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Caption: this compound induced apoptosis signaling pathway.
Caption: Experimental workflow for assessing this compound-induced apoptosis.
References
- 1. HJC-0123 | drug candidate for cancer therapy | CAS# 1430420-02-2 | InvivoChem [invivochem.com]
- 2. Fragment-based drug design and identification of this compound, a novel orally bioavailable STAT3 inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragment-based drug design and identification of this compound, a novel orally bioavailable STAT3 inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
HJC0123 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of HJC0123, a potent STAT3 inhibitor. Additionally, it offers troubleshooting guidance for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid powder?
A1: For optimal stability, this compound as a solid powder should be stored under specific conditions. For short-term storage, a temperature of 0-4°C is recommended for a period of days to weeks.[1] For long-term storage, extending from months to years, it is advised to store the compound at -20°C in a dry and dark environment.[1]
Q2: How should I store this compound once it is dissolved in a solvent?
A2: this compound is soluble in DMSO.[1] Stock solutions prepared in a solvent should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
Q3: Is this compound stable at room temperature?
A3: this compound is considered stable enough for a few weeks during standard shipping at ambient temperatures.[1] However, for long-term storage, the recommended conditions should be strictly followed to ensure its integrity and activity.
Q4: What is the primary mechanism of action for this compound?
A4: this compound is a novel and potent STAT3 inhibitor.[3][4][5] It functions by downregulating the phosphorylation of STAT3, which in turn inhibits cell cycle progression and promotes apoptosis in cancer cells.[3][4][5]
Q5: In which solvents is this compound soluble?
A5: this compound is soluble in DMSO but insoluble in water.[1]
Stability and Storage Conditions Summary
| Form | Storage Duration | Temperature | Additional Conditions |
| Solid Powder | Short-term (days to weeks) | 0 - 4°C | Dry and dark[1] |
| Long-term (months to years) | -20°C | Dry and dark[1] | |
| In Solvent (e.g., DMSO) | Up to 1 month | -20°C | - |
| Up to 6 months | -80°C | - |
Troubleshooting Guide
Encountering unexpected results in your experiments? This guide provides potential causes and solutions related to this compound stability and handling.
Issue 1: Reduced or no activity of this compound in my in vitro assay.
Caption: Troubleshooting workflow for reduced this compound activity.
Issue 2: Inconsistent results between experiments.
This could be due to freeze-thaw cycles of the stock solution.
-
Recommendation: Aliquot the this compound stock solution into single-use volumes to avoid repeated freezing and thawing.
Issue 3: Unexpected off-target effects observed.
While this compound is a STAT3 inhibitor, improper storage leading to degradation could potentially result in unknown byproducts with different activities.
-
Recommendation: Ensure the compound has been stored correctly as per the guidelines. If in doubt, use a fresh vial.
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound in DMSO.
-
Materials:
-
This compound solid powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into single-use tubes for storage at -80°C.
-
2. Western Blot for Phospho-STAT3 Inhibition
-
Objective: To assess the inhibitory effect of this compound on STAT3 phosphorylation.
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for the desired time.
-
Lyse the cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3.
-
Incubate with the appropriate secondary antibodies.
-
Develop the blot and quantify band intensities to determine the extent of inhibition.
-
This compound Signaling Pathway
This compound exerts its anticancer effects by targeting the STAT3 signaling pathway.
Caption: this compound inhibits STAT3 phosphorylation, blocking downstream signaling.
References
- 1. medkoo.com [medkoo.com]
- 2. HJC-0123 | drug candidate for cancer therapy | CAS# 1430420-02-2 | InvivoChem [invivochem.com]
- 3. Fragment-based drug design and identification of this compound, a novel orally bioavailable STAT3 inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fragment-based drug design and identification of this compound, a novel orally bioavailable STAT3 inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to HJC0123 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the STAT3 inhibitor, HJC0123. As a novel therapeutic agent, direct clinical data on this compound resistance is emerging. The guidance provided here is based on established mechanisms of resistance to the broader class of STAT3 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a novel, orally bioavailable small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3] It functions by downregulating the phosphorylation of STAT3, which is a critical step for its activation.[1][2][3] By inhibiting STAT3, this compound blocks its ability to act as a transcription factor, leading to the suppression of genes involved in cell proliferation, survival, and angiogenesis. This ultimately results in the induction of apoptosis (programmed cell death) in cancer cells.[1][2][3]
Q2: My cancer cell line, initially sensitive to this compound, is now showing reduced responsiveness. What are the potential mechanisms of resistance?
A2: While specific resistance mechanisms to this compound are still under investigation, resistance to STAT3 inhibitors in general can arise from several factors:
-
Feedback Activation of STAT3: Cancer cells may develop feedback loops that reactivate STAT3 despite the presence of an inhibitor. This can be mediated by the upregulation of upstream activators like cytokines (e.g., IL-6) or receptor tyrosine kinases.[4][5][6]
-
Activation of Bypass Signaling Pathways: To compensate for the inhibition of STAT3, cancer cells can activate alternative pro-survival signaling pathways. Common bypass pathways include the PI3K/AKT/mTOR and MAPK/ERK pathways.[7]
-
Alterations in the Tumor Microenvironment: Stromal cells within the tumor microenvironment can secrete growth factors and cytokines that promote cancer cell survival and resistance to therapy, often through the reactivation of STAT3 or activation of parallel pathways.
-
Genetic Alterations: Although not yet reported for this compound, acquired mutations in the STAT3 gene or in upstream regulatory proteins could potentially alter drug binding or lead to constitutive activation of the pathway, thereby conferring resistance.
Q3: How can I experimentally determine if my resistant cells have activated a bypass pathway?
A3: To investigate the activation of bypass pathways, you can perform a series of molecular analyses comparing your this compound-sensitive parental cell line with your newly developed this compound-resistant cell line. Key experiments include:
-
Western Blotting: This is a fundamental technique to assess the phosphorylation status (and thus activation) of key proteins in major signaling pathways. Probing for phosphorylated forms of AKT (p-AKT), ERK (p-ERK), and other relevant kinases can provide direct evidence of bypass pathway activation.
-
Phospho-Kinase Array: For a broader, less biased approach, a phospho-kinase array can simultaneously screen for the activation of a large number of kinases, helping to identify unexpected bypass mechanisms.
-
Gene Expression Analysis: Techniques like RT-qPCR or RNA sequencing can reveal the upregulation of genes downstream of activated bypass pathways, providing further evidence of their role in resistance.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting decreased sensitivity to this compound in your cancer cell lines.
| Observed Problem | Potential Cause | Suggested Troubleshooting Steps |
| Gradual increase in the IC50 of this compound over time. | Development of acquired resistance. | 1. Confirm Resistance: Perform a dose-response curve with this compound on the suspected resistant cells alongside the parental sensitive cells to quantify the shift in IC50. 2. Investigate STAT3 Pathway: Use Western blotting to check the levels of total STAT3 and phosphorylated STAT3 (p-STAT3) in both cell lines, with and without this compound treatment. A rebound in p-STAT3 levels in the resistant line after treatment could indicate a feedback mechanism. 3. Screen for Bypass Pathways: As detailed in FAQ 3, use Western blotting or a phospho-kinase array to look for activation of pathways like PI3K/AKT or MAPK/ERK. |
| Resistant cells show increased expression of pro-survival proteins. | Upregulation of STAT3 target genes or activation of other survival pathways. | 1. Assess Apoptosis: Use assays like Annexin V/PI staining or caspase activity assays to confirm that this compound is less effective at inducing apoptosis in the resistant cells. 2. Profile Survival Proteins: Perform Western blotting for key anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Mcl-1. 3. Combination Therapy: Experiment with co-treating the resistant cells with this compound and an inhibitor of the identified bypass pathway (e.g., a PI3K or MEK inhibitor) to see if sensitivity can be restored. |
| Inconsistent results with this compound treatment. | Experimental variability or issues with the compound. | 1. Verify Compound Integrity: Ensure that the this compound stock solution is stored correctly and has not degraded. Prepare fresh dilutions for each experiment. 2. Standardize Cell Culture Conditions: Maintain consistent cell passage numbers, seeding densities, and media formulations, as these can influence drug sensitivity. 3. Control for Cell Line Drift: Regularly perform STR profiling to authenticate your cell lines and ensure they have not been contaminated or undergone significant genetic changes over time. |
Experimental Protocols
Protocol 1: Western Blotting for Phosphorylated STAT3, AKT, and ERK
-
Cell Lysis:
-
Culture sensitive and resistant cells to 70-80% confluency.
-
Treat cells with this compound at various concentrations for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), STAT3, p-AKT (Ser473), AKT, p-ERK1/2 (Thr202/Tyr204), and ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | This compound IC50 (µM) |
| Parental Sensitive | 0.5 |
| Acquired Resistant | 5.0 |
Table 2: Hypothetical Densitometry Analysis of Western Blots
| Protein | Parental Cells (Relative Intensity) | Resistant Cells (Relative Intensity) |
| p-STAT3 (Tyr705) | 0.2 | 0.8 |
| Total STAT3 | 1.0 | 1.0 |
| p-AKT (Ser473) | 0.3 | 1.2 |
| Total AKT | 1.0 | 1.0 |
| p-ERK1/2 (Thr202/Tyr204) | 0.4 | 0.5 |
| Total ERK1/2 | 1.0 | 1.0 |
Data are presented as hypothetical relative intensity normalized to a loading control (e.g., GAPDH or β-actin) and then to the total protein level for phosphorylated proteins.
Visualizations
References
- 1. Fragment-based drug design and identification of this compound, a novel orally bioavailable STAT3 inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fragment-based drug design and identification of this compound, a novel orally bioavailable STAT3 inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Overcoming Acquired Drug Resistance to Cancer Therapies through Targeted STAT3 Inhibition [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Overcoming Acquired Drug Resistance to Cancer Therapies through Targeted STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Off-Target Effects of HJC0123
Welcome to the technical support center for HJC0123, a novel, orally bioavailable STAT3 inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting potential off-target effects during experimental use. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Disclaimer: As of the latest literature review, specific off-target interaction studies for this compound have not been published. The following guide is based on the known on-target effects of this compound, general principles of kinase inhibitor selectivity, and documented off-target effects of other STAT3 inhibitors. This information should be used as a framework for designing experiments and interpreting data when investigating the selectivity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
This compound is a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] It was developed using a fragment-based drug design approach.[1][2] Its primary mechanism of action involves the inhibition of STAT3 phosphorylation at the Tyr705 residue, which is a critical step for its activation.[1] By inhibiting phosphorylation, this compound prevents STAT3 dimerization, its subsequent translocation to the nucleus, and its activity as a transcription factor for downstream target genes involved in cell proliferation and survival.[1][3]
Q2: I'm observing significant cytotoxicity at concentrations where I don't see a complete inhibition of STAT3 phosphorylation. Could this be an off-target effect?
This is a strong possibility and a documented phenomenon with other STAT3 inhibitors. High levels of cell death that do not correlate with the extent of on-target inhibition can be indicative of off-target effects. It is crucial to perform a dose-response curve to determine the IC50 for both cytotoxicity (e.g., via MTT assay) and p-STAT3 inhibition (via Western Blot). If the cytotoxic IC50 is significantly lower than the IC50 for p-STAT3 inhibition, it suggests that other cellular targets may be contributing to the observed cell death.
Q3: My gene expression analysis shows changes in genes not typically regulated by STAT3. How should I interpret this?
This observation strongly suggests potential off-target effects. STAT3 has a well-defined set of target genes. If you observe modulation of genes outside of this canonical pathway, it could be due to this compound interacting with other transcription factors, kinases, or epigenetic modulators. To investigate this further, you could perform pathway analysis on the differentially expressed genes to identify any unexpected signaling pathways that are being affected.
Q4: What are some potential off-target effects that could be associated with a STAT3 inhibitor like this compound?
While specific off-target data for this compound is unavailable, other STAT3 inhibitors have been reported to have off-target activities. For example, the STAT3 inhibitor Stattic has been shown to decrease histone H3 and H4 acetylation independently of its effect on STAT3. This can lead to widespread changes in gene expression. Therefore, it is plausible that this compound could have off-target effects on other signaling pathways or cellular processes. Identifying these potential off-targets requires specific experimental approaches as outlined in the troubleshooting guide below.
Troubleshooting Guides
Problem 1: Differentiating On-Target vs. Off-Target Phenotypes
Symptoms:
-
Unexpected cellular phenotype (e.g., changes in cell morphology, unexpected cell cycle arrest profile).
-
Cellular response is observed in a cell line with low or no STAT3 expression.
-
The observed effect does not correlate with the level of p-STAT3 inhibition.
Troubleshooting Steps:
-
STAT3 Knockdown/Knockout Rescue Experiment:
-
Rationale: To confirm if the observed phenotype is truly STAT3-dependent.
-
Procedure: Use siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout STAT3 in your cell line of interest. Treat the STAT3-deficient cells and a control cell line with this compound. If the phenotype persists in the STAT3-deficient cells, it is likely an off-target effect.
-
-
Use of a Structurally Unrelated STAT3 Inhibitor:
-
Rationale: To determine if the phenotype is specific to the chemical scaffold of this compound.
-
Procedure: Treat your cells with a different, structurally unrelated STAT3 inhibitor. If this inhibitor recapitulates the on-target effect (p-STAT3 inhibition) but not the phenotype , it strengthens the evidence for an off-target effect of this compound.
-
Problem 2: Identifying Potential Off-Target Proteins
Symptoms:
-
You have confirmed an off-target phenotype and want to identify the responsible protein(s).
Troubleshooting Steps:
-
Kinase Profiling:
-
Rationale: To assess the selectivity of this compound against a broad panel of kinases.
-
Procedure: Submit this compound to a commercial kinase profiling service. This is typically performed as a competitive binding assay or a functional kinase assay against a large panel of recombinant kinases. The results will provide a list of potential off-target kinases that are inhibited by this compound.
-
-
Chemical Proteomics:
-
Rationale: To identify direct binding partners of this compound in a cellular context.
-
Procedure: This advanced technique typically involves synthesizing a tagged version of this compound (e.g., with a biotin or alkyne handle) to pull down interacting proteins from cell lysates, followed by identification by mass spectrometry.
-
-
Cellular Thermal Shift Assay (CETSA):
-
Rationale: To confirm target engagement of this compound with a suspected off-target protein in intact cells.
-
Procedure: This method is based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand. Cells are treated with this compound, heated to various temperatures, and the amount of soluble target protein is assessed by Western Blot. A shift in the melting curve of a protein in the presence of the compound indicates direct binding.[4][5][6]
-
Data Presentation
Table 1: On-Target Activity of this compound and Hypothetical Off-Target Profile
| Target | Assay Type | Cell Line | IC50 / Ki (µM) | Data Source |
| STAT3 | STAT3 Luciferase Reporter | MDA-MB-231 | ~0.4 | [1] |
| STAT3 | Cell Proliferation | MCF-7 | 0.1 | |
| STAT3 | Cell Proliferation | MDA-MB-231 | 0.49 | |
| STAT3 | Cell Proliferation | ASPC1 | 0.87 | |
| STAT3 | Cell Proliferation | Panc-1 | 0.98 | |
| Hypothetical Kinase X | In vitro Kinase Assay | N/A (Recombinant) | 1.5 | Illustrative |
| Hypothetical Kinase Y | In vitro Kinase Assay | N/A (Recombinant) | 5.2 | Illustrative |
| Hypothetical Protein Z | CETSA | HEK293 | Confirmed Binding | Illustrative |
Note: The off-target data presented in this table is purely hypothetical and for illustrative purposes to guide researchers in how to present their own findings. No specific off-target interactions for this compound have been publicly reported.
Experimental Protocols
Western Blot for Phosphorylated STAT3 (p-STAT3)
This protocol is for detecting the activation state of STAT3 by measuring phosphorylation at Tyr705.[7][8]
-
Cell Lysis:
-
Culture and treat cells with this compound for the desired time.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody specific for p-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total STAT3 and a loading control (e.g., GAPDH or β-actin) to normalize the data.
-
STAT3 Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3.[9][10][11][12][13]
-
Transfection:
-
Seed cells in a multi-well plate.
-
Co-transfect cells with a STAT3-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid using a suitable transfection reagent.
-
-
Treatment:
-
After 24 hours, treat the cells with a STAT3 activator (e.g., IL-6) in the presence or absence of various concentrations of this compound.
-
-
Lysis and Luminescence Measurement:
-
After the desired treatment time, lyse the cells.
-
Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold change in STAT3 activity relative to the vehicle control.
-
In Vitro Kinase Inhibition Assay
This is a general protocol to assess the inhibitory activity of this compound against a purified kinase.[14][15][16][17]
-
Reaction Setup:
-
In a microplate, add the purified kinase, a kinase-specific substrate, and ATP in a suitable kinase reaction buffer.
-
Add various concentrations of this compound or a vehicle control.
-
-
Kinase Reaction:
-
Incubate the plate at 30°C for a defined period to allow the phosphorylation reaction to proceed.
-
-
Detection:
-
Stop the reaction and detect the amount of phosphorylated substrate or the amount of ADP produced. Several detection methods are available, including radiometric assays, fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo).
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound.
-
Plot the percentage inhibition against the log concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Caption: this compound inhibits the STAT3 signaling pathway.
Caption: Workflow for investigating off-target effects.
References
- 1. Fragment-based drug design and identification of this compound, a novel orally bioavailable STAT3 inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragment-based drug design and identification of this compound, a novel orally bioavailable STAT3 inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. STAT3 Inhibition Suppresses Hepatic Stellate Cell Fibrogenesis: this compound, a Potential Therapeutic Agent for Liver Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 5. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 8. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 9. 3.4. Reporter Assay [bio-protocol.org]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. biocompare.com [biocompare.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. benchchem.com [benchchem.com]
- 15. In vitro kinase assay [protocols.io]
- 16. In vitro protein kinase assay [bio-protocol.org]
- 17. bmglabtech.com [bmglabtech.com]
Technical Support Center: Flow Cytometry Troubleshooting for Cells Treated with HJC0123
Welcome to the technical support center for flow cytometry analysis of cells treated with HJC0123. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it typically analyzed using flow cytometry?
This compound is a novel, orally bioavailable STAT3 inhibitor investigated for its potential in cancer therapy.[1][2][3][4] In flow cytometry, this compound is not a stain itself but a therapeutic compound. Its effects on cells are analyzed using various flow cytometry assays, such as apoptosis assays (e.g., Annexin V staining) and cell cycle analysis, to determine its mechanism of action.[1][3][4]
Q2: I am not seeing the expected increase in apoptosis in my this compound-treated cells. What could be the problem?
Several factors could contribute to this issue. Please refer to the "Weak or No Signal" section in the troubleshooting guide below for a detailed breakdown of potential causes and solutions. Common reasons include suboptimal this compound treatment conditions, issues with the apoptosis staining protocol, or problems with the flow cytometer setup.
Q3: My unstained control cells treated with this compound show high background fluorescence. Why is this happening?
This could be due to cellular autofluorescence induced by the compound or the cellular stress it causes. It's also possible that the compound itself is fluorescent. Refer to the "High Background or Non-Specific Staining" section for troubleshooting steps.
Q4: How can I be sure that the observed effects are due to this compound and not due to experimental artifacts?
Proper experimental design is crucial. This includes using appropriate controls such as vehicle-treated cells, unstained cells, and compensation controls. For a comprehensive guide on essential controls in flow cytometry, please see the detailed protocols section.
General Troubleshooting Guide
This guide is structured to address common problems encountered during flow cytometry experiments with cells treated with compounds like this compound.
Issue 1: Weak or No Signal
You are not observing the expected biological effect (e.g., apoptosis, cell cycle arrest) after this compound treatment.
| Potential Cause | Recommended Solution |
| Suboptimal this compound Treatment | Verify the concentration and incubation time of this compound based on literature or previous experiments. Ensure the compound is properly dissolved and stored.[2] |
| Incorrect Antibody/Dye Concentration | Titrate your antibodies and dyes to determine the optimal concentration for your specific cell type and experimental conditions.[5] |
| Poor Cell Health | Ensure cells are healthy and viable before treatment. Use a viability dye to exclude dead cells from your analysis.[6][7][8] |
| Timing of Analysis | The peak biological response to this compound may occur at a specific time point. Perform a time-course experiment to identify the optimal analysis time. |
| Instrument Settings | Ensure the correct lasers and filters are being used for your fluorochromes and that the detector voltages (gains) are set appropriately.[5][9] |
| Fixation and Permeabilization Issues | If staining for intracellular targets, ensure the fixation and permeabilization protocol is appropriate for the target antigen and antibody.[10] |
Issue 2: High Background or Non-Specific Staining
You are observing high fluorescence in your negative control populations or a general lack of distinction between positive and negative populations.
| Potential Cause | Recommended Solution |
| Cellular Autofluorescence | Some cell types are naturally autofluorescent.[6][7][8] this compound treatment might also increase autofluorescence. Include an unstained control (cells treated with this compound but without fluorescent labels) to assess this.[6][11] If autofluorescence is high, consider using brighter fluorochromes or fluorochromes excited by lasers that cause less autofluorescence (e.g., red lasers).[6][8] |
| Dead Cells | Dead cells can non-specifically bind antibodies and dyes.[8][11] Always include a viability dye to gate out dead cells from your analysis.[6][7][8] |
| Antibody Concentration Too High | Using too much antibody can lead to non-specific binding. Titrate your antibodies to find the optimal concentration.[5][9] |
| Inadequate Washing | Insufficient washing can leave unbound antibodies in the sample. Increase the number of wash steps.[6][9] |
| Fc Receptor Binding | Immune cells, in particular, can have Fc receptors that non-specifically bind antibodies. Use an Fc blocking reagent before staining.[6][7] |
Issue 3: Compensation Issues
You are observing "bleeding" of fluorescence from one channel into another, leading to false positives.
| Potential Cause | Recommended Solution |
| Incorrect Compensation Settings | Ensure you are using single-stained compensation controls for each fluorochrome in your panel.[12][13] The compensation control must be at least as bright as the signal in your experimental sample.[13][14] |
| Compensation Controls Not Treated the Same as Samples | Your compensation controls should be treated in the same way as your experimental samples, including this compound treatment if it affects fluorescence.[14] |
| Using Beads vs. Cells for Compensation | While compensation beads are convenient, they may not perfectly mimic the autofluorescence of your cells, especially after drug treatment. It is often best to use cells for compensation controls.[12][13] |
| Reusing an Old Compensation Matrix | Compensation should be calculated for each experiment as instrument performance can vary.[13] |
Experimental Protocols
Protocol 1: General Cell Preparation and Staining for Flow Cytometry
-
Cell Preparation :
-
Viability Staining :
-
Fc Receptor Blocking (if necessary) :
-
Incubate cells with an Fc blocking reagent for 10-15 minutes on ice.[6]
-
-
Surface Staining :
-
Add the appropriate amount of fluorochrome-conjugated primary antibodies to the cell suspension.
-
Incubate for 20-30 minutes on ice, protected from light.
-
Wash the cells twice with staining buffer.
-
-
Fixation and Permeabilization (for intracellular targets) :
-
Fix and permeabilize the cells using a commercially available kit or an established laboratory protocol.[17]
-
-
Intracellular Staining :
-
Add the fluorochrome-conjugated antibodies for intracellular targets to the permeabilized cells.
-
Incubate as recommended by the antibody manufacturer.
-
Wash the cells twice with permeabilization buffer.
-
-
Data Acquisition :
-
Resuspend the cells in staining buffer and acquire the data on the flow cytometer as soon as possible.[10]
-
Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide (PI)
-
Follow the cell preparation steps as described in Protocol 1.
-
Wash cells with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer at a concentration of 1x10^6 cells/mL.
-
Add fluorochrome-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry immediately.
Visual Guides
Below are diagrams to help visualize key concepts and workflows.
Caption: General workflow for a flow cytometry experiment involving this compound-treated cells.
Caption: A logical troubleshooting tree for common flow cytometry issues.
Caption: Simplified STAT3 signaling pathway and the inhibitory action of this compound.
References
- 1. Fragment-based drug design and identification of this compound, a novel orally bioavailable STAT3 inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Fragment-based drug design and identification of this compound, a novel orally bioavailable STAT3 inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hycultbiotech.com [hycultbiotech.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. Flow Cytometry Troubleshooting Guide - FluoroFinder [fluorofinder.com]
- 9. Flow cytometry troubleshooting | Abcam [abcam.com]
- 10. Flow Cytometry Protocol | Abcam [abcam.com]
- 11. biocompare.com [biocompare.com]
- 12. Compensation in Flow Cytometry - FluoroFinder [fluorofinder.com]
- 13. 3 Compensation Mistakes That Will Ruin Your Flow Cytometry Experiments [expertcytometry.com]
- 14. How to Fix Flow Cytometry Compensation Errors (and Unmixing Errors) – Bad Data Part 4 | Cytometry and Antibody Technology [voices.uchicago.edu]
- 15. Flow Cytometry Protocol [protocols.io]
- 16. health.uconn.edu [health.uconn.edu]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Support Center: Enhancing the Oral Bioavailability of HJC0123
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the investigation of HJC0123's oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability important?
A1: this compound is a novel and potent small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in cancer cell proliferation, survival, and metastasis.[1][2][3][4] Its efficacy as a potential cancer therapeutic agent is significantly dependent on its ability to achieve sufficient concentrations in the bloodstream after oral administration to exert its pharmacological effect on tumor tissues.[1][4] While identified as an orally bioavailable drug candidate, optimizing and ensuring consistent oral absorption is crucial for its clinical development.[1][3][4]
Q2: What are the known physicochemical properties of this compound?
Q3: What are the primary factors that can limit the oral bioavailability of this compound?
A3: The oral bioavailability of a compound like this compound can be limited by several factors, which can be broadly categorized as:
-
Poor aqueous solubility: Low solubility in the gastrointestinal fluids can lead to a low dissolution rate, which is often the rate-limiting step for absorption.[5][6][7]
-
Low intestinal permeability: The compound may not efficiently cross the intestinal epithelial barrier to enter the bloodstream.
-
First-pass metabolism: After absorption, the drug passes through the liver where it can be extensively metabolized before reaching systemic circulation, reducing its bioavailability.[5]
-
Efflux by transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal wall can actively pump the drug back into the gut lumen, limiting its net absorption.[8][9][10][11]
Q4: What are the general strategies to improve the oral bioavailability of poorly soluble drugs like this compound?
A4: A variety of formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[5][6][7][12][13][14][15][16] These include:
-
Particle size reduction: Micronization and nanosizing increase the surface area of the drug, leading to a faster dissolution rate.[5][6]
-
Amorphous solid dispersions: Dispersing the drug in a polymer matrix in an amorphous state can improve its solubility and dissolution.[7][13]
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, and solid lipid nanoparticles can enhance solubility and absorption.[5][6][13][15]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[5][6]
Troubleshooting Guide
Issue 1: Low and Variable Plasma Concentrations of this compound in Preclinical Animal Models
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Poor aqueous solubility and slow dissolution. | 1. Reduce particle size: Employ micronization or nanomilling techniques. 2. Formulate as an amorphous solid dispersion: Use techniques like spray drying or hot-melt extrusion. 3. Develop a lipid-based formulation: Prepare a Self-Emulsifying Drug Delivery System (SEDDS). | --INVALID-LINK----INVALID-LINK----INVALID-LINK-- |
| Low intestinal permeability. | 1. Conduct in vitro permeability assays: Use Caco-2 cell monolayers to assess the intrinsic permeability of this compound. 2. Include permeation enhancers in the formulation: Co-administer with safe and effective permeation enhancers. | --INVALID-LINK-- |
| High first-pass metabolism. | 1. Perform in vitro metabolic stability assays: Use liver microsomes or hepatocytes to determine the metabolic stability of this compound. 2. Co-administer with a metabolic inhibitor: This is a research tool to confirm the extent of first-pass metabolism. | --INVALID-LINK-- |
| Efflux by intestinal transporters (e.g., P-gp). | 1. Assess P-gp substrate potential: Use in vitro models with P-gp overexpressing cells. 2. Co-administer with a P-gp inhibitor: To investigate the impact of efflux on absorption in vivo. | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Preparation of this compound Nanosuspension
Objective: To increase the dissolution rate of this compound by reducing its particle size to the nanometer range.
Methodology:
-
Prepare a pre-suspension of this compound (e.g., 1% w/v) in an aqueous solution containing a stabilizer (e.g., 0.5% w/v Poloxamer 188 or HPMC).
-
Homogenize the pre-suspension using a high-pressure homogenizer or a wet bead mill.
-
Optimize the homogenization parameters (pressure, number of cycles) or milling parameters (bead size, milling time) to achieve the desired particle size.
-
Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Perform in vitro dissolution studies to compare the dissolution rate of the nanosuspension with the unprocessed drug.
Protocol 2: Preparation of this compound Solid Dispersion
Objective: To enhance the solubility and dissolution of this compound by converting it to an amorphous state within a hydrophilic polymer matrix.
Methodology:
-
Select a suitable hydrophilic polymer carrier (e.g., PVP K30, Soluplus®, HPMC-AS).
-
Dissolve this compound and the polymer in a common volatile solvent (e.g., methanol, acetone).
-
Remove the solvent using a spray dryer or a rotary evaporator to obtain the solid dispersion.
-
Characterize the solid dispersion for its amorphous nature using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).
-
Conduct in vitro dissolution studies to assess the improvement in dissolution rate.
Protocol 3: Formulation of this compound in SEDDS
Objective: To improve the solubility and absorption of this compound by formulating it in a lipid-based system that forms a microemulsion in the GI tract.
Methodology:
-
Screen various oils (e.g., Capryol 90), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants (e.g., Transcutol HP) for their ability to solubilize this compound.
-
Construct a pseudo-ternary phase diagram to identify the self-emulsifying region.
-
Prepare the SEDDS formulation by mixing the selected oil, surfactant, and co-surfactant, followed by the addition of this compound.
-
Characterize the formulation for self-emulsification time, droplet size, and robustness to dilution.
-
Perform in vitro dissolution and lipolysis studies.
Protocol 4: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound.
Methodology:
-
Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation into a monolayer with tight junctions.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Add this compound to the apical (A) side and measure its appearance on the basolateral (B) side over time to determine the apparent permeability coefficient (Papp) in the A-to-B direction.
-
In a separate experiment, add this compound to the basolateral side and measure its appearance on the apical side to determine the Papp in the B-to-A direction.
-
Calculate the efflux ratio (Papp B-to-A / Papp A-to-B). An efflux ratio greater than 2 suggests the involvement of active efflux.
Protocol 5: Metabolic Stability Assay in Liver Microsomes
Objective: To evaluate the susceptibility of this compound to metabolism by liver enzymes.
Methodology:
-
Incubate this compound at a low concentration (e.g., 1 µM) with liver microsomes (e.g., from rat, dog, or human) in the presence of NADPH (a cofactor for CYP450 enzymes).
-
Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analyze the remaining concentration of this compound in each sample using LC-MS/MS.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).
Protocol 6: P-glycoprotein (P-gp) Substrate Assessment
Objective: To determine if this compound is a substrate of the P-gp efflux transporter.
Methodology:
-
Utilize a cell-based assay with cells that either normally express P-gp (e.g., Caco-2) or are engineered to overexpress P-gp (e.g., MDCK-MDR1 cells).
-
Perform a bidirectional transport study as described in Protocol 4.
-
In a parallel experiment, conduct the bidirectional transport study in the presence of a known P-gp inhibitor (e.g., verapamil or elacridar).
-
If this compound is a P-gp substrate, the efflux ratio will be significantly reduced in the presence of the inhibitor.
Data Presentation
Table 1: Example Compositions for this compound Formulation Strategies
| Formulation Type | Component | Example Concentration (% w/w) |
| Nanosuspension | This compound | 1.0 |
| Poloxamer 188 | 0.5 | |
| Purified Water | 98.5 | |
| Solid Dispersion | This compound | 20 |
| PVP K30 | 80 | |
| SEDDS | This compound | 5 |
| Capryol 90 (Oil) | 30 | |
| Kolliphor EL (Surfactant) | 50 | |
| Transcutol HP (Co-surfactant) | 15 |
Table 2: Interpreting In Vitro Assay Results for Oral Bioavailability Troubleshooting
| Assay | Parameter | Indication for Low Bioavailability |
| Solubility | Aqueous Solubility | < 100 µg/mL |
| Caco-2 Permeability | Papp (A-to-B) | < 1 x 10⁻⁶ cm/s |
| Efflux Ratio | > 2 | |
| Microsomal Stability | In vitro t1/2 | < 30 minutes |
Visualizations
Caption: Key physiological barriers affecting the oral bioavailability of this compound.
Caption: Troubleshooting workflow for improving the oral bioavailability of this compound.
References
- 1. Fragment-based drug design and identification of this compound, a novel orally bioavailable STAT3 inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HJC-0123 | drug candidate for cancer therapy | CAS# 1430420-02-2 | InvivoChem [invivochem.com]
- 3. researchgate.net [researchgate.net]
- 4. Fragment-based drug design and identification of this compound, a novel orally bioavailable STAT3 inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Intestinal efflux transporters and drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bioivt.com [bioivt.com]
- 10. Efflux Cell Membrane Transporters involved in Drug Transport and Drug Interactions [ebmconsult.com]
- 11. benthamscience.com [benthamscience.com]
- 12. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. asianpharmtech.com [asianpharmtech.com]
Technical Support Center: HJC0123 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using HJC0123 in in vivo studies. The information is tailored for researchers, scientists, and drug development professionals to anticipate and address potential challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel, orally bioavailable small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3] It functions by inhibiting STAT3 promoter activity and downregulating the phosphorylation of STAT3.[1][2][3] This leads to the inhibition of cell cycle progression, promotion of apoptosis in cancer cells, and an increase in the expression of cleaved caspase-3.[1][2][3]
Q2: What is the reported in vivo efficacy of this compound?
In a preclinical study using an MDA-MB-231 breast cancer xenograft model in immunodeficient nude mice, oral administration of this compound at a dose of 50 mg/kg significantly suppressed tumor growth.[1]
Q3: Has any in vivo toxicity been reported for this compound?
The initial publication on this compound reported that it "did not show significant signs of toxicity even at the dose of 150 mg/kg".[1] However, detailed toxicity data was not provided. Researchers should still perform their own careful dose-escalation and toxicity assessments in their specific animal models.
Troubleshooting Guide for In Vivo this compound Studies
This guide addresses potential issues that may arise during in vivo experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| Unexpected Animal Morbidity or Mortality | The dose of this compound may be too high for the specific animal model, strain, or age. | - Immediately euthanize animals showing severe distress. - Perform a dose-range finding study to determine the Maximum Tolerated Dose (MTD).[4] - Start with a lower dose and escalate gradually while monitoring for clinical signs of toxicity. |
| Significant Weight Loss (>15-20%) | - Drug-related toxicity affecting appetite or metabolism. - Off-target effects of the compound. | - Monitor body weight daily.[5] - Consider reducing the dose or the frequency of administration. - Provide supportive care, such as supplemental nutrition or hydration. |
| Lack of Tumor Growth Inhibition | - Insufficient dose or bioavailability. - The tumor model is not dependent on the STAT3 signaling pathway. - Improper drug formulation or administration. | - Increase the dose of this compound, not exceeding the MTD. - Confirm STAT3 activation in your tumor model via techniques like Western blot for p-STAT3. - Ensure proper formulation and administration of this compound. Consider pharmacokinetic studies to assess drug exposure.[4] |
| Local Irritation at Injection Site (for non-oral routes) | The formulation of this compound may be irritating. | - If using a non-oral route, ensure the vehicle is appropriate and non-irritating. - Rotate injection sites. - Monitor for signs of inflammation and consult with veterinary staff. |
| Abnormal Blood Chemistry or Hematology | Potential organ toxicity (e.g., liver, kidney). | - Conduct baseline and periodic blood sample analysis (complete blood count and serum chemistry).[5] - If abnormalities are detected, consider reducing the dose or discontinuing treatment. - Perform histopathological analysis of major organs at the end of the study. |
Experimental Protocols
In Vivo Efficacy and Toxicity Assessment of this compound in a Xenograft Model
This protocol is based on the methodology described for this compound and general guidelines for in vivo studies.[1][4][5]
1. Animal Model:
-
Species: Immunodeficient mice (e.g., BALB/c nude)
-
Age: 6-8 weeks
-
Sex: Female (for breast cancer models)
2. Tumor Cell Implantation:
-
Cell Line: MDA-MB-231 human breast cancer cells
-
Implantation: Subcutaneously inject 5 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the flank of each mouse.
3. Dosing and Administration:
-
Dose-Range Finding (MTD determination):
-
Start with a dose of 50 mg/kg and escalate (e.g., 100 mg/kg, 150 mg/kg) in small groups of animals (n=3-5 per group).
-
Administer this compound orally (p.o.) daily for 5-7 days.
-
Monitor for clinical signs of toxicity, including weight loss, changes in behavior, and mortality. The MTD is the highest dose that does not cause significant toxicity.[4]
-
-
Efficacy Study:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups (n=8-10 per group).
-
Treatment Group: Administer this compound orally at the determined optimal dose (e.g., 50 mg/kg) daily.
-
Control Group: Administer the vehicle used for this compound formulation.
-
4. Monitoring and Endpoints:
-
Tumor Growth: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x length x width²).
-
Body Weight: Record body weight daily or at least 3 times per week.
-
Clinical Observations: Monitor animals daily for any signs of distress or toxicity.
-
Endpoint: Euthanize mice when tumors reach a predetermined size (e.g., 1500-2000 mm³), or if they show signs of significant toxicity (e.g., >20% weight loss, ulceration of tumors).
5. Tissue Collection and Analysis:
-
At the end of the study, collect tumors and major organs (liver, kidney, spleen, lungs, heart).
-
Fix a portion of the tissues in 10% neutral buffered formalin for histopathological analysis.
-
Snap-freeze a portion of the tumor tissue for pharmacodynamic studies (e.g., Western blot for p-STAT3 and total STAT3).
Visualizations
STAT3 Signaling Pathway
Caption: Simplified STAT3 signaling pathway and the inhibitory action of this compound.
General In Vivo Study Workflow
Caption: A general workflow for conducting in vivo efficacy and toxicity studies.
References
- 1. Fragment-based drug design and identification of this compound, a novel orally bioavailable STAT3 inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fragment-based drug design and identification of this compound, a novel orally bioavailable STAT3 inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2 - PMC [pmc.ncbi.nlm.nih.gov]
HJC0123 Cell Viability Assay Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with cell viability assays involving HJC0123, a novel STAT3 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cells?
This compound is a potent and orally bioavailable small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3] It functions by inhibiting the phosphorylation of STAT3, which is a critical step for its activation.[1][2][3] Activated STAT3 plays a key role in promoting tumor cell proliferation, survival, and invasion.[4] By blocking STAT3 phosphorylation, this compound can lead to the downregulation of STAT3 target genes, resulting in the induction of apoptosis (programmed cell death) and inhibition of cell cycle progression in cancer cells.[1][2][3]
Q2: Which cell viability assays are commonly used with compounds like this compound?
Commonly used cell viability assays include tetrazolium-based colorimetric assays like MTT, MTS, and XTT, as well as luminescent assays that measure ATP levels (e.g., CellTiter-Glo®).[5] The choice of assay can depend on the cell type, experimental goals, and potential for compound interference.
Q3: Are there any known interferences of this compound with common cell viability assays?
While there are no specific documented interferences for this compound, it is crucial to consider that chemical compounds can interact with assay reagents.[6] For instance, colored compounds or molecules with reducing or oxidizing properties can interfere with tetrazolium-based assays, potentially leading to inaccurate results.[6] It is always recommended to include a "compound-only" control (this compound in media without cells) to check for any direct reaction with the assay reagents.
Q4: My cell viability results with this compound are not consistent. What are the common causes?
Inconsistent results in cell-based assays can arise from several factors, including:
-
Cell handling and seeding: Variations in cell density, uneven cell distribution in the plate ("edge effects"), and inconsistent cell health can all contribute to variability.[7][8]
-
Compound preparation and addition: Inaccurate dilutions, improper mixing, or errors in pipetting can lead to inconsistent compound concentrations across wells.[7]
-
Incubation times: Variations in the timing of compound addition or assay reagent incubation can affect the results.[7]
-
Assay-specific issues: For MTT assays, incomplete solubilization of formazan crystals is a common problem. For all assays, interference from the test compound should be ruled out.[6]
Troubleshooting Guide
This guide addresses specific issues you might encounter when performing cell viability assays with this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| High background signal in "compound-only" control wells. | This compound may be directly reducing the tetrazolium salt (e.g., MTT) to formazan or interacting with the detection reagent.[6] | 1. Run a control plate with this compound in cell-free media to quantify the interference. 2. Subtract the background absorbance/luminescence from your experimental wells. 3. Consider using an alternative viability assay with a different detection principle (e.g., an ATP-based assay if using a colorimetric one). |
| Unexpectedly low cell viability at low this compound concentrations. | The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity. This compound itself might be highly potent in your specific cell line. | 1. Run a vehicle control with the same concentration of the solvent (e.g., DMSO) used in your this compound-treated wells.[7] 2. Ensure the final solvent concentration is well below the toxic level for your cells (typically <0.5%). 3. Perform a dose-response curve with a wider range of this compound concentrations. |
| Inconsistent readings across replicate wells. | Uneven cell seeding, "edge effects" in the microplate, or pipetting errors during compound or reagent addition.[7] | 1. Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette.[7] 2. To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile media or PBS.[7] 3. Be meticulous with pipetting techniques to ensure accurate volumes. |
| Microscopic observation shows viable cells, but the assay indicates low viability. | This compound, as a STAT3 inhibitor, might be reducing cellular metabolic activity without immediately causing cell death.[1][9] Tetrazolium-based assays measure metabolic activity, which may not always directly correlate with cell number.[9][10] | 1. Complement the metabolic assay with a direct measure of cell number, such as trypan blue exclusion or a cytotoxicity assay that measures membrane integrity (e.g., LDH release).[11] 2. Consider assays that measure apoptosis directly, such as caspase activity assays, to confirm the mechanism of cell death induced by this compound.[2] |
| Incomplete solubilization of formazan crystals (for MTT assay). | Insufficient volume or inadequate mixing of the solubilization solution (e.g., DMSO or acidified isopropanol). | 1. Ensure complete aspiration of the media before adding the solubilization solution. 2. Use a sufficient volume of the solubilization solution to cover the well bottom. 3. Mix thoroughly by pipetting up and down or using a plate shaker until all formazan crystals are dissolved. |
Experimental Protocols
General Cell Viability Assay Workflow (MTT Assay Example)
This protocol provides a general framework. Specific details may need to be optimized for your cell line and experimental conditions.
-
Cell Seeding:
-
Harvest and count cells.
-
Prepare a cell suspension at the desired density in complete growth medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).[12]
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the desired concentrations of this compound.
-
Include vehicle control wells (medium with the same concentration of DMSO) and untreated control wells.[7]
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well.
-
Mix thoroughly on a plate shaker to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Visualizations
Caption: General workflow for a cell viability assay.
Caption: Simplified STAT3 signaling pathway and the inhibitory action of this compound.
Caption: A logical flow for troubleshooting inconsistent cell viability assay results.
References
- 1. researchgate.net [researchgate.net]
- 2. Fragment-based drug design and identification of this compound, a novel orally bioavailable STAT3 inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragment-based drug design and identification of this compound, a novel orally bioavailable STAT3 inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A small molecule compound targeting STAT3 DNA-binding domain inhibits cancer cell proliferation, migration, and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Is Your MTT Assay the Right Choice? [promega.com]
- 7. benchchem.com [benchchem.com]
- 8. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 9. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pitfalls and other issues with the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Addressing Sources of Error in the Cell Viability Measurement Process | NIST [nist.gov]
- 12. medkoo.com [medkoo.com]
Validation & Comparative
A Comparative Guide to STAT3 Inhibitors: HJC0123 vs. Stattic and S3I-201
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein that, when dysregulated, plays a pivotal role in the development and progression of numerous cancers and inflammatory diseases. Its role in promoting cell proliferation, survival, and angiogenesis has made it a prime target for therapeutic intervention. This guide provides a detailed comparison of a novel STAT3 inhibitor, HJC0123, with two widely used first-generation STAT3 inhibitors, Stattic and S3I-201. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed experimental protocols to aid researchers in making informed decisions for their studies.
Mechanism of Action: A Tale of Three Inhibitors
The three inhibitors, while all targeting the STAT3 signaling pathway, exhibit distinct mechanisms of action with significant implications for their specificity and utility in research and clinical settings.
This compound , a promising new agent, was identified through fragment-based drug design.[1] It effectively inhibits STAT3 by downregulating its phosphorylation and subsequently inhibiting its promoter activity.[1][2] This leads to the suppression of downstream gene expression, induction of apoptosis, and cell cycle arrest in cancer cells.[1][3] A key advantage of this compound is its oral bioavailability and demonstrated efficacy in preclinical in vivo models, suggesting its potential as a therapeutic agent.[1][3]
Stattic was the first non-peptidic small molecule developed to inhibit STAT3.[4] It functions by targeting the Src Homology 2 (SH2) domain of STAT3, which is essential for the dimerization of activated STAT3 monomers.[4][5] By preventing this dimerization, Stattic blocks the nuclear translocation of STAT3 and its subsequent transcriptional activity.[4][5] However, a significant consideration when using Stattic is its documented STAT3-independent effects.[6][7] Studies have shown that Stattic can influence cellular processes like histone acetylation, independent of its action on STAT3, which necessitates careful experimental design and interpretation of results.[6]
S3I-201 (also known as NSC 74859) was identified through structure-based virtual screening and is designed to inhibit the formation of the STAT3-STAT3 dimer complex and its binding to DNA.[8][9] While it has been shown to inhibit STAT3-mediated gene expression and induce apoptosis in tumor cells with constitutively active STAT3,[9][10] concerns have been raised about its specificity.[8][11] Research suggests that S3I-201 can act as a non-selective alkylating agent, covalently modifying various intracellular proteins, which may contribute to its biological effects and raises questions about its utility as a specific STAT3 probe.[11][12]
Quantitative Comparison of STAT3 Inhibitors
The following table summarizes key quantitative data for this compound, Stattic, and S3I-201 based on available literature. This data provides a snapshot of their relative potencies and activities in various cancer cell lines.
| Parameter | This compound | Stattic | S3I-201 |
| Target | STAT3 Phosphorylation and Promoter Activity | STAT3 SH2 Domain (Dimerization) | STAT3-STAT3 Dimerization and DNA Binding |
| IC50 (STAT3 Inhibition) | Low micromolar to nanomolar[1][2] | ~5-20 µM (cell-based assays)[5] | 86 ± 33 µM (in vitro DNA-binding)[9] |
| Cell Line Specific IC50 (Growth Inhibition) | MDA-MB-231 (breast cancer): Low µM[1][3] | MDA-MB-231: 5.5 µM[6] | MDA-MB-231, MDA-MB-435, MDA-MB-453: ~100 µM[8][9] |
| Reported Off-Target Effects | Not extensively reported | Reduces histone acetylation[6] | Non-selective alkylating agent[11][12] |
| Oral Bioavailability | Yes[1][3] | Not reported | Not reported |
| In Vivo Efficacy | Significant tumor growth suppression (p.o.)[1][3] | Reported in some models[5] | Reported in xenograft models[8][9] |
Visualizing the STAT3 Signaling Pathway and Inhibition
The following diagram, generated using Graphviz, illustrates the canonical STAT3 signaling pathway and the points of intervention for this compound, Stattic, and S3I-201.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are methodologies for key experiments commonly used to evaluate STAT3 inhibitors.
Western Blot for STAT3 Phosphorylation
Objective: To determine the effect of inhibitors on the phosphorylation of STAT3 at Tyr705.
Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., MDA-MB-231) in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound, Stattic, or S3I-201 for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total STAT3 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effects of the STAT3 inhibitors on cancer cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of this compound, Stattic, or S3I-201 for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of the STAT3 inhibitors in a living organism.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., athymic nude mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., MDA-MB-231) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every few days.
-
Inhibitor Administration: Once the tumors reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the STAT3 inhibitor (e.g., this compound orally) or vehicle control according to the desired dosing schedule and route.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blotting or immunohistochemistry) to assess the in vivo target engagement of the inhibitor.
Conclusion
The landscape of STAT3 inhibitors is evolving, with newer agents like this compound demonstrating significant promise due to their high potency, oral bioavailability, and promising in vivo efficacy. While first-generation inhibitors like Stattic and S3I-201 have been instrumental in elucidating the role of STAT3 in cancer, their utility is tempered by concerns about off-target effects and specificity. For researchers embarking on studies involving STAT3 inhibition, a thorough understanding of the distinct pharmacological profiles of these inhibitors is crucial for the design of robust experiments and the accurate interpretation of results. This compound represents a significant advancement in the field and warrants further investigation as a potential therapeutic agent for STAT3-driven diseases.
References
- 1. Fragment-based drug design and identification of this compound, a novel orally bioavailable STAT3 inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medkoo.com [medkoo.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchwithrutgers.com [researchwithrutgers.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Selective chemical probe inhibitor of Stat3, identified through structure-based virtual screening, induces antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. axonmedchem.com [axonmedchem.com]
- 11. Signal transducer and activator of transcription 3 (STAT3) inhibitor, S3I-201, acts as a potent and non-selective alkylating agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
Validating HJC0123's Effect on STAT3 Downstream Targets: A Comparative Guide
Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial transcription factor that plays a significant role in various cellular processes, including cell proliferation, survival, and differentiation.[1] Constitutive activation of the STAT3 signaling pathway is frequently observed in many human cancers, contributing to tumor growth, metastasis, and drug resistance.[2] This has made STAT3 an attractive target for cancer therapy. HJC0123 is a novel, orally bioavailable small molecule inhibitor of STAT3.[3][4] This guide provides a detailed comparison of this compound's performance in modulating STAT3 and its downstream targets, supported by experimental data and protocols.
Mechanism of Action of this compound
This compound exerts its inhibitory effect on the STAT3 signaling pathway through multiple mechanisms. It has been shown to inhibit STAT3 promoter activity and downregulate the phosphorylation of STAT3 at tyrosine 705 (p-STAT3), which is a critical step for its activation.[3][4] By inhibiting phosphorylation, this compound prevents the dimerization and nuclear translocation of STAT3, thereby blocking its ability to act as a transcription factor.[5] This leads to the downregulation of various STAT3 target genes involved in cell survival, proliferation, and angiogenesis.[6]
Impact of this compound on Key STAT3 Downstream Targets
The therapeutic potential of this compound stems from its ability to modulate the expression of critical STAT3 downstream target genes that are implicated in tumorigenesis. Key targets affected by this compound include:
-
Anti-apoptotic proteins: Bcl-2, Bcl-xL, Mcl-1, and Survivin. These proteins are crucial for cell survival and are often overexpressed in cancer cells, contributing to their resistance to apoptosis.
-
Cell cycle regulators: c-Myc and Cyclin D1. These proteins are involved in promoting cell cycle progression and their dysregulation can lead to uncontrolled cell proliferation.[6][7]
-
Inducers of apoptosis: Cleaved caspase-3. An increase in the expression of this protein is an indicator of apoptosis induction. This compound has been shown to increase the levels of cleaved caspase-3 in cancer cells.[3][4][8]
The effect of this compound on these downstream targets has been validated in various cancer cell lines, including breast and pancreatic cancer.[3][4]
Quantitative Analysis of this compound's Efficacy
The following table summarizes the quantitative data on the inhibitory effects of this compound on STAT3 signaling and its downstream targets.
| Parameter | Cell Line | Measurement | Value | Reference |
| STAT3 Promoter Activity | MDA-MB-231 | IC50 | ~1 µM | [4] |
| p-STAT3 (Tyr705) Inhibition | MDA-MB-231 | Western Blot | Dose-dependent decrease | [4] |
| Total STAT3 Inhibition | MDA-MB-231 | Western Blot | Dose-dependent decrease | [4] |
| Cleaved Caspase-3 Induction | MDA-MB-231 | Western Blot | Dose-dependent increase | [4] |
| Cell Proliferation | Breast & Pancreatic Cancer Cells | IC50 | Low micromolar to nanomolar | [3] |
Comparison with Other STAT3 Inhibitors
This compound demonstrates a potent and specific inhibitory effect on the STAT3 pathway. The following table compares this compound with another STAT3 inhibitor, HJC0152, a derivative of Niclosamide.
| Inhibitor | Mechanism of Action | Effect on Downstream Targets | In Vivo Efficacy | Reference |
| This compound | Inhibits STAT3 phosphorylation and promoter activity. | Downregulates p-STAT3, total STAT3; upregulates cleaved caspase-3. | Suppressed tumor growth in breast cancer xenograft model (oral administration). | [3][4] |
| HJC0152 | Inhibits activated STAT3. | Downregulates c-Myc and Cyclin D1; downregulates Survivin and Mcl-1; upregulates cleaved-PARP. | Restrained tumor growth in gastric cancer models. | [7] |
Experimental Protocols
Western Blot Analysis for p-STAT3 and Downstream Targets
-
Cell Lysis: Treat cancer cells with varying concentrations of this compound for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), total STAT3, Bcl-2, c-Myc, Cyclin D1, or cleaved caspase-3 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
STAT3 Luciferase Reporter Assay
-
Cell Transfection: Co-transfect cancer cells with a STAT3-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
Inhibitor Treatment: After 24 hours, treat the transfected cells with different concentrations of this compound.
-
Luciferase Assay: After the desired treatment duration, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative STAT3 promoter activity.
Visualizations
References
- 1. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STAT3 Target Genes Relevant to Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragment-based drug design and identification of this compound, a novel orally bioavailable STAT3 inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fragment-based drug design and identification of this compound, a novel orally bioavailable STAT3 inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STAT3 inhibition suppresses hepatic stellate cell fibrogenesis: this compound, a potential therapeutic agent for liver fibrosis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. HJC0152, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
A Comparative Analysis of HJC0123 and Niclosamide in Oncology Research
In the landscape of modern oncology, the demand for targeted and effective cancer therapeutics is ever-present. This guide provides a comparative overview of two such compounds, HJC0123 and niclosamide, for researchers, scientists, and drug development professionals. While this compound is a novel, specifically designed STAT3 inhibitor, niclosamide is an established antihelminthic drug repurposed for its potent anti-cancer properties. This document outlines their mechanisms of action, presents comparative efficacy data in various cancer cell lines, and provides detailed experimental protocols for key assays.
Introduction to the Compounds
This compound is a novel, orally bioavailable small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3)[1][2]. Developed through fragment-based drug design, it has demonstrated significant anti-cancer activity by targeting the STAT3 signaling pathway, which is often constitutively activated in many human cancers and plays a crucial role in tumor cell proliferation, survival, and metastasis[1][2].
Niclosamide , an FDA-approved antihelminthic drug, has been identified as a potent multi-targeted agent in cancer therapy. Its anti-cancer effects are attributed to the inhibition of several key signaling pathways, including Wnt/β-catenin, STAT3, mTOR, and NF-κB. This broad-spectrum activity makes it a promising candidate for treating a variety of cancers, including those resistant to conventional therapies.
Mechanism of Action
The primary molecular targets and downstream effects of this compound and niclosamide are distinct, yet they share an overlapping inhibitory effect on the STAT3 pathway.
This compound: A Selective STAT3 Inhibitor
This compound was specifically designed to inhibit the STAT3 signaling pathway[1][2]. Its mechanism of action involves:
-
Inhibition of STAT3 Phosphorylation: this compound effectively downregulates the phosphorylation of STAT3 at the Tyr705 residue, a critical step for its activation[1][2].
-
Inhibition of STAT3 Promoter Activity: The compound has been shown to inhibit the transcriptional activity of STAT3[1][2].
-
Induction of Apoptosis: By inhibiting STAT3, this compound promotes the expression of pro-apoptotic proteins like cleaved caspase-3[1][2].
-
Cell Cycle Arrest: It can also inhibit cell cycle progression in cancer cells[1][2].
Niclosamide: A Multi-Pathway Inhibitor
Niclosamide exhibits a broader mechanism of action, targeting multiple oncogenic signaling pathways:
-
Wnt/β-catenin Pathway Inhibition: This is considered a primary anti-cancer mechanism of niclosamide. It disrupts the pathway by promoting the degradation of β-catenin.
-
STAT3 Pathway Inhibition: Niclosamide also inhibits the STAT3 pathway, contributing to its anti-proliferative and pro-apoptotic effects.
-
mTOR and NF-κB Pathway Inhibition: Niclosamide has been shown to inhibit these pathways, which are also crucial for cancer cell survival and proliferation.
Comparative Efficacy in Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and niclosamide in various cancer cell lines, providing a quantitative comparison of their cytotoxic effects.
| Compound | Cancer Type | Cell Line | IC50 (µM) | Citation(s) |
| This compound | Breast Cancer | MCF-7 | 0.1 | [2] |
| MDA-MB-231 | Not explicitly stated, but effective in micromolar to nanomolar range | [1][2] | ||
| Pancreatic Cancer | PANC-1, MiaPaCa-2 | Effective in low micromolar to nanomolar range | [1] | |
| Niclosamide | Breast Cancer | MDA-MB-231 | 0.95 | |
| MCF-7 | 1.05 | |||
| MDA-MB-468 | 1.88 | |||
| Pancreatic Cancer | PANC-1 | ~10 (IC50) | ||
| BxPC-3 | 5.96 | [3] | ||
| MIA PaCa-2 | 7.36 | [3] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound and niclosamide on cancer cells.
Materials:
-
Cancer cell lines of interest
-
96-well plates
-
Complete culture medium
-
This compound and Niclosamide stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound and niclosamide in culture medium.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values using appropriate software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells after treatment.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and Niclosamide
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound or niclosamide for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.
Western Blotting for Phosphorylated STAT3
This technique is used to detect the levels of total and phosphorylated STAT3, providing insight into the inhibitory effect of the compounds on the STAT3 pathway.
Materials:
-
Cancer cell lines
-
This compound and Niclosamide
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound or niclosamide for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
In Vivo Xenograft Tumor Growth Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound or niclosamide in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Cancer cell line (e.g., MDA-MB-231 for breast cancer, PANC-1 for pancreatic cancer)
-
Matrigel
-
This compound or Niclosamide formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of the mice.
-
Monitor the mice for tumor formation.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., by oral gavage) or niclosamide (e.g., by intraperitoneal injection) according to a predetermined dosing schedule. The control group should receive the vehicle.
-
Measure the tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by this compound and niclosamide, as well as a typical experimental workflow for their comparative evaluation.
Caption: this compound inhibits the JAK/STAT3 signaling pathway.
References
HJC0123: A Targeted Approach vs. Standard Chemotherapy in Triple-Negative Breast Cancer
For Immediate Release
In the landscape of oncology, the pursuit of targeted therapies that offer enhanced efficacy and reduced toxicity over traditional chemotherapy remains a paramount goal. This guide provides a comparative analysis of HJC0123, a novel Signal Transducer and Activator of Transcription 3 (STAT3) inhibitor, and standard chemotherapy for the treatment of triple-negative breast cancer (TNBC), a particularly aggressive subtype with limited targeted treatment options.
This compound is an orally bioavailable small molecule that has demonstrated potent antitumor activity by inhibiting the STAT3 signaling pathway, a key regulator of cancer cell proliferation, survival, and apoptosis.[1][2] This targeted mechanism contrasts with the broader, non-specific cytotoxic effects of standard chemotherapeutic agents. This report synthesizes available preclinical data to offer a direct comparison of this compound's efficacy against that of a standard-of-care chemotherapy agent in a relevant TNBC model.
Comparative Efficacy: this compound vs. Paclitaxel
The MDA-MB-231 human breast adenocarcinoma cell line is a well-established model for triple-negative breast cancer research. Preclinical studies utilizing this cell line in xenograft models provide a basis for comparing the in vivo efficacy of this compound with paclitaxel, a taxane-based chemotherapeutic agent commonly used in the treatment of TNBC.
| Compound | Dosage Regimen | Efficacy (Tumor Growth Inhibition) | Cancer Model | Reference |
| This compound | 50 mg/kg, oral administration | Significant tumor growth suppression | MDA-MB-231 Xenograft | [1] |
| Paclitaxel | 15 mg/kg, daily for 5 days | Strong antitumor activity (T/C = 6.5%) | MDA-MB-231 Xenograft | |
| Paclitaxel | Not specified | Optimal T/C of 28.9% on day 23 | MDA-MB-231 Xenograft |
T/C (%) is the ratio of the mean tumor volume of the treated group to the mean tumor volume of the control group, multiplied by 100. A lower T/C value indicates greater antitumor activity.
Mechanism of Action: A Tale of Two Pathways
This compound exerts its anticancer effects by directly targeting the STAT3 signaling pathway. Upon activation by upstream signals such as cytokines and growth factors, STAT3 is phosphorylated, dimerizes, and translocates to the nucleus where it regulates the transcription of genes involved in cell proliferation and survival. This compound inhibits the phosphorylation of STAT3, thereby blocking this cascade.[1][2]
In contrast, paclitaxel, a microtubule inhibitor, disrupts the normal function of microtubules, which are essential for cell division. This interference leads to the arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis. While effective, this mechanism can also impact healthy, rapidly dividing cells, leading to common chemotherapy-related side effects.
Experimental Protocols
A clear understanding of the methodologies employed in these preclinical studies is crucial for the interpretation of the efficacy data.
In Vitro Cell Viability Assay
-
Cell Line: MDA-MB-231 human breast adenocarcinoma cells.
-
Method: Cells are seeded in 96-well plates and treated with varying concentrations of this compound or the standard chemotherapeutic agent for a specified duration (e.g., 72 hours).
-
Analysis: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves. This compound has been shown to have IC50 values in the low micromolar to nanomolar range in breast and pancreatic cancer cells.[2]
In Vivo Xenograft Study
The following diagram outlines a typical workflow for evaluating the in vivo efficacy of an anticancer compound in a xenograft model.
-
Animal Model: Immunodeficient mice (e.g., nude or NOD/SCID).
-
Tumor Inoculation: MDA-MB-231 cells are injected subcutaneously into the flank of each mouse.
-
Treatment: Once tumors reach a specified volume, mice are randomized into treatment and control groups. This compound is administered orally, while standard chemotherapy agents like paclitaxel are typically administered intravenously or intraperitoneally.[1]
-
Efficacy Assessment: Tumor volume and body weight are measured regularly. The primary endpoint is typically tumor growth inhibition.
-
Toxicity Assessment: Body weight loss and general health of the animals are monitored as indicators of treatment-related toxicity. The study on this compound noted no significant signs of toxicity even at doses higher than the efficacious dose.[1]
Conclusion
The available preclinical data suggests that this compound is a promising therapeutic candidate for triple-negative breast cancer. Its targeted inhibition of the STAT3 pathway offers a distinct mechanistic advantage over the broad cytotoxicity of standard chemotherapy. Direct comparison in the MDA-MB-231 xenograft model indicates that this compound achieves significant tumor suppression. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in comparison to standard-of-care chemotherapy in patients with TNBC.
References
Independent Validation of HJC0123's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of HJC0123, a novel STAT3 inhibitor, with other alternative compounds. The information presented herein is collated from published experimental data to assist researchers in evaluating its potential for therapeutic development.
Mechanism of Action of this compound
This compound is a small molecule inhibitor that targets the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2][3][4] Constitutive activation of STAT3 is a hallmark of numerous cancers, promoting tumor cell proliferation, survival, and angiogenesis. This compound exerts its anticancer effects by downregulating the phosphorylation of STAT3 at the Tyr-705 residue, which is a critical step for its activation.[1][2] This inhibition of phosphorylation prevents STAT3 dimerization, its subsequent translocation to the nucleus, and its activity as a transcription factor.[1] Consequently, this compound has been shown to inhibit STAT3 promoter activity, leading to the downregulation of STAT3 target genes.[1][2] This ultimately results in the inhibition of cancer cell proliferation, cell cycle arrest, and the induction of apoptosis, as evidenced by an increase in cleaved caspase-3.[1][2]
Quantitative Comparison of this compound and Other STAT3 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines, alongside those of other known STAT3 inhibitors. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| This compound | MDA-MB-231 (Breast Cancer) | Cell Proliferation | 0.35 | [1] |
| MCF-7 (Breast Cancer) | Cell Proliferation | 0.1 | [5] | |
| PANC-1 (Pancreatic Cancer) | Cell Proliferation | 1.25 | [1] | |
| AsPC-1 (Pancreatic Cancer) | Cell Proliferation | 0.52 | [1] | |
| Stattic | - | STAT3-DNA Binding | 1.27 | [2] |
| S3I-201 | - | STAT3 DNA-binding | 86 | [6][7] |
| MDA-MB-435 (Breast Cancer) | Cell Growth | ~100 | [8] | |
| MDA-MB-231 (Breast Cancer) | Cell Growth | ~100 | [8] | |
| Niclosamide | - | STAT3-DNA Binding | 219 | [9] |
| cpd 23 | - | STAT3 Inhibition | 25.7 | [10] |
| cpd 46 | - | STAT3 Inhibition | 23.7 | [10] |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This assay is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) or a vehicle control (e.g., DMSO) for a specified period (e.g., 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[8]
Western Blotting
This technique is used to detect and quantify specific proteins in a sample, such as total and phosphorylated STAT3.
-
Cell Lysis: Cells treated with the test compound are lysed to extract total cellular proteins.
-
Protein Quantification: The concentration of the extracted proteins is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-p-STAT3, anti-STAT3, anti-cleaved caspase-3).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified to determine the relative protein levels.[1]
STAT3 Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3.
-
Transfection: Cells are co-transfected with a luciferase reporter plasmid containing STAT3 binding sites and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Compound Treatment: After transfection, the cells are treated with the test compound or a vehicle control.
-
Cell Lysis: The cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer.
-
Data Analysis: The STAT3-dependent luciferase activity is normalized to the control luciferase activity. A decrease in luciferase activity in the presence of the compound indicates inhibition of STAT3 transcriptional activity.[1]
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams illustrate the STAT3 signaling pathway, the mechanism of action of this compound, and a typical experimental workflow.
Caption: The STAT3 signaling pathway, from cytokine binding to gene transcription.
Caption: this compound inhibits STAT3 phosphorylation, blocking downstream signaling and inducing apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. oncotarget.com [oncotarget.com]
- 3. Fragment-based drug design and identification of this compound, a novel orally bioavailable STAT3 inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fragment-based drug design and identification of this compound, a novel orally bioavailable STAT3 inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. S3I-201 (NSC74859, S31-201) | STAT3 inhibitor | Probechem Biochemicals [probechem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. oncotarget.com [oncotarget.com]
- 10. Comparison of a selective STAT3 inhibitor with a dual STAT3/STAT1 inhibitor using a dextran sulfate sodium murine colitis model: new insight into the debate on selectivity - PMC [pmc.ncbi.nlm.nih.gov]
HJC0123: A Comparative Guide to its Specificity for STAT3
For Researchers, Scientists, and Drug Development Professionals
Introduction to HJC0123
This compound is a novel, orally bioavailable small molecule inhibitor of STAT3, developed through a fragment-based drug design approach.[1][2] It has been shown to effectively inhibit STAT3 promoter activity and downregulate the phosphorylation of STAT3 at the tyrosine 705 residue (pSTAT3 Tyr705).[1][3] This inhibition of STAT3 activation leads to a cascade of downstream effects, including the inhibition of cell cycle progression, promotion of apoptosis in cancer cells, and suppression of fibrogenesis in hepatic stellate cells.[1][3]
Quantitative Comparison of this compound Specificity
A critical aspect of characterizing any targeted inhibitor is to determine its selectivity for the intended target over other closely related proteins. In the case of this compound, this involves comparing its inhibitory potency against all seven members of the STAT family: STAT1, STAT2, STAT3, STAT4, STAT5A, STAT5B, and STAT6.
Data on the comparative inhibitory activity of this compound against the full panel of STAT proteins is not currently available in the peer-reviewed literature. To establish the specificity of this compound, it would be necessary to perform biochemical or cell-based assays to determine the half-maximal inhibitory concentration (IC50) for each STAT protein. The table below illustrates how such comparative data would be presented.
| STAT Protein | This compound IC50 (nM) |
| STAT1 | Data not available |
| STAT2 | Data not available |
| STAT3 | Data not available (reported to be in the low micromolar to nanomolar range for cellular activity) [1][2] |
| STAT4 | Data not available |
| STAT5A | Data not available |
| STAT5B | Data not available |
| STAT6 | Data not available |
Experimental Protocols
To determine the specificity of this compound, a series of well-defined experiments are required. The following protocols describe standard methods for assessing the inhibitory activity of a compound against STAT proteins.
Protocol 1: In Vitro STAT Phosphorylation Assay
This biochemical assay measures the direct inhibition of STAT protein phosphorylation by a test compound.
Materials:
-
Recombinant human STAT1, STAT2, STAT3, STAT4, STAT5A, STAT5B, and STAT6 proteins.
-
Active Janus kinases (JAKs) or other relevant upstream kinases for each STAT protein (e.g., JAK1, JAK2, TYK2).
-
ATP (Adenosine triphosphate).
-
This compound and other control inhibitors.
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Phospho-specific antibodies for each STAT protein (detecting phosphorylation at the critical tyrosine residue).
-
Detection reagents (e.g., HRP-conjugated secondary antibody and chemiluminescent substrate).
-
96-well plates.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the recombinant STAT protein, the corresponding activating kinase, and assay buffer.
-
Inhibitor Addition: Add serial dilutions of this compound or a vehicle control (e.g., DMSO) to the wells.
-
Initiation of Reaction: Add ATP to each well to start the phosphorylation reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the level of phosphorylated STAT protein using an ELISA-based method.
-
Coat a separate 96-well plate with a capture antibody for the specific STAT protein.
-
Add the reaction mixture to the coated wells.
-
Wash the wells and add a phospho-specific primary antibody.
-
Wash and add an HRP-conjugated secondary antibody.
-
Add a chemiluminescent substrate and measure the signal using a plate reader.
-
-
Data Analysis: Calculate the IC50 value for this compound against each STAT protein by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Cell-Based STAT Phosphorylation Assay (Western Blot)
This assay measures the inhibition of cytokine-induced STAT phosphorylation within a cellular context.
Materials:
-
A panel of cell lines that can be stimulated to activate different STAT pathways (e.g., HeLa, A549, or specific hematopoietic cell lines).
-
Cytokines to activate specific STATs (e.g., IFN-γ for STAT1, IL-6 for STAT3, IL-4 for STAT6).
-
This compound and control inhibitors.
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and Western blot apparatus.
-
Primary antibodies against total and phosphorylated forms of each STAT protein.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate and imaging system.
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours. Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against a specific pSTAT and total STAT overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and visualize the bands using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities for pSTAT and total STAT. Normalize the pSTAT signal to the total STAT signal to determine the extent of inhibition at different this compound concentrations and calculate the IC50 values.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental design, the following diagrams have been generated using Graphviz (DOT language).
Conclusion
This compound is a promising STAT3 inhibitor with demonstrated efficacy in preclinical models. However, for its advancement as a research tool and potential therapeutic, a thorough characterization of its selectivity against other STAT family members is essential. The experimental protocols and workflows detailed in this guide provide a clear path for researchers to undertake such a comparative analysis. The generation of quantitative data on the specificity of this compound will be invaluable for interpreting experimental results and for the future development of highly selective STAT3-targeted therapies.
References
- 1. Fragment-based drug design and identification of this compound, a novel orally bioavailable STAT3 inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragment-based drug design and identification of this compound, a novel orally bioavailable STAT3 inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. STAT3 inhibition suppresses hepatic stellate cell fibrogenesis: this compound, a potential therapeutic agent for liver fibrosis - RSC Advances (RSC Publishing) [pubs.rsc.org]
Reproducibility of HJC0123 Experimental Results: A Comparative Guide to STAT3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental results for the novel STAT3 inhibitor, HJC0123, with other established STAT3 inhibitors. The data presented is collated from published research to offer an objective overview of its performance and to aid in the reproducibility of key findings. Detailed experimental protocols for the pivotal assays are provided, alongside visual representations of the core signaling pathway and experimental workflows.
Comparative Performance of STAT3 Inhibitors
The following tables summarize the in vitro efficacy of this compound and a selection of alternative STAT3 inhibitors across various cancer cell lines. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the biological activity by half.
Table 1: In Vitro Efficacy (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | 0.39 |
| MCF-7 | Breast Cancer | 0.1 |
| PANC-1 | Pancreatic Cancer | 1.2 |
| AsPC-1 | Pancreatic Cancer | 0.8 |
Table 2: Comparative In Vitro Efficacy (IC50) of Alternative STAT3 Inhibitors
| Inhibitor | MDA-MB-231 (Breast) | PANC-1 (Pancreatic) | U87-MG (Glioblastoma) | A549 (Lung) | HeLa (Cervical) | Additional Cell Lines (Cancer Type) |
| Stattic | ~10 µM[1] | 1-10 µM | - | 2.5 µM | - | HepG2 (Hepatocellular): 5-20 µM[2] |
| S3I-201 | ~100 µM[3] | - | - | - | - | MDA-MB-435 (Breast): ~100 µM[3], MDA-MB-468 (Breast): ~100 µM[3], Huh-7 (Hepatocellular): 100 µM[3] |
| STX-0119 | - | - | - | - | - | SCC-3 (Squamous Cell Carcinoma): IC50 of 74 µM for transcription inhibition[4], GBM-SC lines: 15-44 µM[5] |
| WP1066 | - | - | 5.6 µM[6] | - | - | U373-MG (Glioblastoma): 3.7 µM[6], HEL (Erythroleukemia): 2.3 µM[7], A375 (Melanoma): ~1.5 µM[8] |
| Niclosamide | - | - | - | - | - | Du145 (Prostate): 0.7 µM, HeLa (Cervical): <1 µM, A549 (Lung): <1 µM[9], Esophageal Cancer Lines: 2.8-11.3 µM[10] |
Table 3: In Vivo Efficacy of this compound and Alternatives
| Inhibitor | Xenograft Model | Dosing | Outcome |
| This compound | MDA-MB-231 (Breast Cancer) | 50 mg/kg, p.o. | Significant suppression of tumor growth. |
| Stattic | PANC-1 (Pancreatic Cancer) | 10 mg/kg, i.p., daily for 4 weeks | Inhibited tumor growth.[2] |
| S3I-201 | Human Breast Tumor | Not specified | Induced tumor regression.[11] |
| STX-0119 | SCC-3 (Squamous Cell Carcinoma) | 160 mg/kg, p.o., daily for 4 days | Suppressed tumor growth.[4] |
| WP1066 | U87-MG & U373-MG (Glioblastoma) | Not specified, i.p. | Significantly inhibited tumor growth.[6] |
| Niclosamide | Various | Not specified | Showed impressive in vivo antitumor activity. |
Signaling Pathway and Experimental Workflows
To facilitate a deeper understanding of the experimental basis of these findings, the following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating STAT3 inhibitors.
Caption: The JAK/STAT3 signaling pathway and the inhibitory mechanism of this compound.
Caption: A generalized experimental workflow for the evaluation of STAT3 inhibitors.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound and other STAT3 inhibitors.
Western Blot for STAT3 Phosphorylation
This protocol is for the detection of phosphorylated STAT3 (p-STAT3) at Tyr705, a key indicator of STAT3 activation.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231)
-
STAT3 inhibitor (e.g., this compound)
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-total-STAT3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of the STAT3 inhibitor or vehicle (DMSO) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-p-STAT3, 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the p-STAT3 signal to the total STAT3 or β-actin signal.
Luciferase Reporter Assay for STAT3 Transcriptional Activity
This assay measures the transcriptional activity of STAT3 by using a luciferase reporter gene under the control of STAT3-responsive elements.
Materials:
-
HEK293T cells (or other suitable cell line)
-
STAT3-responsive luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Transfection reagent (e.g., Lipofectamine)
-
STAT3 activator (e.g., IL-6)
-
STAT3 inhibitor (e.g., this compound)
-
Dual-Luciferase Reporter Assay System
Procedure:
-
Transfection: Co-transfect the cells with the STAT3-responsive luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
Cell Seeding and Treatment: Seed the transfected cells into a 96-well plate. After 24 hours, treat the cells with the STAT3 inhibitor for a specified time, followed by stimulation with a STAT3 activator like IL-6.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided in the assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. A decrease in the normalized luciferase activity in the presence of the inhibitor indicates inhibition of STAT3 transcriptional activity.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
STAT3 inhibitor (e.g., this compound)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a specialized buffer)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of the STAT3 inhibitor for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value of the inhibitor.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo anti-tumor efficacy of a STAT3 inhibitor using a subcutaneous xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line (e.g., MDA-MB-231)
-
Matrigel (optional)
-
STAT3 inhibitor (e.g., this compound) and vehicle
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 MDA-MB-231 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth and Treatment Initiation: Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the STAT3 inhibitor or vehicle to the respective groups according to the specified dose and schedule (e.g., oral gavage daily).
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x Length x Width²).
-
Endpoint and Analysis: Continue the treatment for a predetermined period or until the tumors in the control group reach a specified size. At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., western blot, immunohistochemistry). Compare the tumor growth rates and final tumor weights between the treatment and control groups to assess the in vivo efficacy of the inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 3. benchchem.com [benchchem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. mesoscale.com [mesoscale.com]
- 6. Frontiers | Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation [frontiersin.org]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Genetically diverse mouse platform to xenograft cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MDA-MB-231 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
A Comparative Guide to STAT3 Inhibitors: HJC0123 versus BP-1-102 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) is a compelling target in oncology due to its frequent constitutive activation in a wide array of human cancers. This aberrant signaling promotes tumor cell proliferation, survival, invasion, and angiogenesis. This guide provides a detailed comparison of two small-molecule STAT3 inhibitors, HJC0123 and BP-1-102, along with analogs of BP-1-102, to assist researchers in selecting the appropriate tool for their pre-clinical studies.
Executive Summary
Both this compound and BP-1-102 are potent inhibitors of STAT3, targeting its SH2 domain to disrupt dimerization and subsequent downstream signaling. While direct comparative studies are limited, available data from independent investigations suggest that both compounds exhibit low micromolar to nanomolar efficacy in inhibiting cancer cell proliferation and STAT3 activity. This guide collates key performance data, detailed experimental protocols, and visual representations of signaling pathways and workflows to facilitate an objective comparison.
Data Presentation
Table 1: In Vitro Efficacy of this compound, BP-1-102, and BP-1-102 Analogs Against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| This compound | MCF-7 | Breast Cancer (ER+) | 0.1 | [1] |
| MDA-MB-231 | Breast Cancer (ER-) | Not specified (low µM to nM) | [1][2] | |
| AsPC1 | Pancreatic Cancer | Not specified (low µM to nM) | [2] | |
| Panc-1 | Pancreatic Cancer | Not specified (low µM to nM) | [2] | |
| BP-1-102 | MDA-MB-231 | Breast Cancer | 14.96 | [3] |
| U251 | Glioma | 10.51 | [4] | |
| A172 | Glioma | 8.534 | [4] | |
| AGS | Gastric Cancer | ~6.4 | ||
| BP-1-102 Analog 6 | MDA-MB-231 | Breast Cancer | 26.21 | [3] |
| BP-1-102 Analog 14 | MDA-MB-231 | Breast Cancer | 39.30 | [3] |
Note: Data is compiled from different studies and experimental conditions may vary. Direct comparison of IC50 values should be made with caution.
Table 2: Mechanistic and Binding Affinity Data
| Compound | Target | Binding Affinity (Kd) | Method | Citation |
| This compound | STAT3 | Not explicitly quantified | Fragment-based design | [1][2] |
| BP-1-102 | STAT3 SH2 Domain | 504 nM | Surface Plasmon Resonance | [5][6] |
Mechanism of Action
Both this compound and BP-1-102 function by inhibiting the STAT3 signaling pathway. They are designed to bind to the SH2 domain of STAT3, a crucial step for its dimerization upon phosphorylation. By occupying the SH2 domain, these inhibitors prevent the formation of STAT3 homodimers, their subsequent translocation to the nucleus, and the transcription of target genes involved in cell proliferation and survival.[1][5]
Mandatory Visualizations
Signaling Pathway
Caption: Canonical STAT3 signaling pathway and the inhibitory action of this compound and BP-1-102.
Experimental Workflow: Western Blot for pSTAT3
Caption: A typical experimental workflow for assessing STAT3 phosphorylation via Western blotting.
Experimental Protocols
Cell Proliferation (MTS) Assay
Objective: To determine the effect of this compound or BP-1-102 on the proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231, AsPC1, Panc-1)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound and BP-1-102 stock solutions (in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound or BP-1-102 in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for an additional 48-72 hours at 37°C.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis for Phosphorylated STAT3
Objective: To assess the inhibitory effect of this compound or BP-1-102 on STAT3 phosphorylation.
Materials:
-
Cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231)
-
This compound and BP-1-102
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Plate cells and treat with various concentrations of this compound or BP-1-102 for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total STAT3 as a loading control.
STAT3 Luciferase Reporter Assay
Objective: To measure the effect of this compound or BP-1-102 on STAT3 transcriptional activity.
Materials:
-
A suitable cell line (e.g., MDA-MB-231)
-
STAT3-responsive luciferase reporter plasmid
-
A control plasmid with a constitutive promoter (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound and BP-1-102
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Co-transfect the cells with the STAT3-responsive luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
After 24 hours, treat the transfected cells with various concentrations of this compound or BP-1-102.
-
Incubate the cells for an additional 24-48 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Calculate the percentage of inhibition of STAT3 transcriptional activity relative to the vehicle-treated control.[2]
In Vivo Efficacy
Both this compound and BP-1-102 have demonstrated oral bioavailability and in vivo efficacy in suppressing tumor growth in xenograft models.
-
This compound: Significantly suppressed the growth of MDA-MB-231 breast cancer xenografts in mice when administered orally.[2][7]
-
BP-1-102: Inhibited the growth of human breast (MDA-MB-231) and non-small-cell lung (A549) tumor xenografts when administered intravenously or via oral gavage.[6][8]
Conclusion
This compound and BP-1-102 are both valuable research tools for investigating the role of STAT3 in cancer. The choice between these inhibitors may depend on the specific cell lines and experimental models being used. The data presented in this guide, compiled from various studies, provides a foundation for making an informed decision. It is important to note that the absence of direct comparative studies necessitates careful consideration when interpreting the relative potency and efficacy of these compounds. Researchers are encouraged to perform their own head-to-head comparisons under their specific experimental conditions to determine the most suitable inhibitor for their research needs. The provided protocols offer a standardized framework for conducting such validation experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Fragment-based drug design and identification of this compound, a novel orally bioavailable STAT3 inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and in vitro evaluation of BP-1-102 analogs with modified hydrophobic fragments for STAT3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of STAT3 Inhibitor BP-1-102 on The Proliferation, Invasiveness, Apoptosis and Neurosphere Formation of Glioma Cells in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BP-1-102 | STAT | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Fragment-based drug design and identification of this compound, a novel orally bioavailable STAT3 inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
Safety Operating Guide
Essential Safety and Disposal Procedures for HJC0123
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of HJC0123, a Potent STAT3 Inhibitor.
This document provides crucial safety and logistical information for the proper disposal of this compound (CAS No. 1430420-02-2), a novel and potent STAT3 inhibitor investigated in cancer therapy.[1] Due to its classification as an antineoplastic agent, all materials that have come into contact with this compound should be treated as hazardous waste.[2][3] Adherence to these guidelines is essential to ensure the safety of laboratory personnel and to prevent environmental contamination.
Chemical and Safety Data
| Property | Value | Source |
| Chemical Name | N-(1,1-dioxidobenzo[b]thiophen-6-yl)-2-phenylquinoline-4-carboxamide | [4] |
| Molecular Formula | C24H16N2O3S | [4] |
| Molecular Weight | 412.46 g/mol | [4] |
| Biological Target | Signal transducer and activator of transcription 3 (STAT3) | [1] |
| Mechanism of Action | Inhibits STAT3 by blocking Tyr705 phosphorylation, disrupting dimerization, and suppressing the transcription of target genes. | [1] |
| Known Hazards | As a potent, biologically active compound and antineoplastic agent, this compound should be handled with caution. Assume it has cytotoxic properties. | [2][3] |
| Storage | Store in a dry, dark place at 0 - 4°C for the short term (days to weeks) or -20°C for the long term (months to years). | [4] |
Detailed Disposal Protocol for this compound
The following step-by-step procedure outlines the proper disposal of this compound and all contaminated materials. This protocol is based on general best practices for the disposal of cytotoxic and hazardous chemical waste.[5][6][7]
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound, including a lab coat, safety goggles, and two pairs of chemotherapy-grade gloves.
2. Waste Segregation:
-
Solid Waste: All solid materials that have come into contact with this compound, such as gloves, bench paper, weighing boats, pipette tips, and contaminated plasticware, must be disposed of as hazardous solid chemical waste.[7]
-
Liquid Waste: Unused solutions of this compound and the first rinse of any container must be collected as hazardous liquid waste.[5] Do not dispose of this compound solutions down the drain.
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be placed in a designated sharps container for hazardous waste.
3. Container Management:
-
Use designated, leak-proof, and clearly labeled hazardous waste containers.
-
The container lid must remain closed except when adding waste.[7]
-
Ensure containers are no more than three-quarters full to prevent spills.[7]
-
Apply a "Hazardous Waste" label to the container, documenting the contents, including "this compound" and any solvents used.[7]
4. Decontamination of Work Surfaces:
-
After handling this compound, decontaminate all work surfaces.
-
Use a detergent solution to clean the area, followed by a rinse with 70% isopropyl alcohol.[6]
-
All cleaning materials (wipes, etc.) must be disposed of as hazardous solid waste.[6]
5. Disposal of Empty Containers:
-
Empty this compound containers are still considered hazardous.
-
The first rinse of the container with a suitable solvent (e.g., DMSO, ethanol) must be collected and disposed of as hazardous liquid waste.[5]
-
For containers that held highly toxic substances, the first three rinses should be collected as hazardous waste.[5]
-
After thorough rinsing, the container can be disposed of according to your institution's guidelines for decontaminated glassware or plasticware.
6. Final Disposal:
-
Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste. This typically involves contacting your Environmental Health and Safety (EHS) department for waste pickup.[6]
Visual Guides
This compound Mechanism of Action: STAT3 Inhibition
Caption: this compound inhibits the STAT3 signaling pathway.
This compound Waste Disposal Workflow
References
- 1. HJC-0123 | drug candidate for cancer therapy | CAS# 1430420-02-2 | InvivoChem [invivochem.com]
- 2. Fragment-based drug design and identification of this compound, a novel orally bioavailable STAT3 inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 4. medkoo.com [medkoo.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. benchchem.com [benchchem.com]
- 7. spokane.wsu.edu [spokane.wsu.edu]
Personal protective equipment for handling HJC0123
Essential Safety and Handling Guide for HJC0123
Disclaimer: This document provides essential safety and logistical information for handling this compound based on general laboratory safety principles for novel chemical compounds. As no specific Safety Data Sheet (SDS) for this compound is publicly available, researchers, scientists, and drug development professionals must conduct a thorough risk assessment before handling this compound.
This compound is a potent and orally bioavailable STAT3 (Signal Transducer and Activator of Transcription 3) inhibitor investigated for its potential in cancer therapy.[1][2][3][4] Due to its biological activity and novelty, this compound should be handled with caution as a potentially hazardous substance.
Hazard Identification and Risk Assessment
As a STAT3 inhibitor, this compound is designed to have biological effects, including inhibiting cell proliferation and inducing apoptosis.[1][2][3][4] While specific toxicity data is limited, it is prudent to assume that this compound may be cytotoxic. The primary routes of exposure are inhalation of the powder, skin/eye contact, and ingestion.
Potential Hazards:
-
Toxicity: Unknown, but assumed to be cytotoxic. May cause adverse effects if inhaled, ingested, or absorbed through the skin.
-
Irritation: May cause irritation to the skin, eyes, and respiratory tract.
-
Sensitization: The potential for allergic sensitization is unknown.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Recommended Personal Protective Equipment (PPE) |
| Handling Solid Compound (Weighing, Aliquoting) | Primary: • Full-face respirator with P100 (or equivalent) particulate filter. • Double-gloving with chemically resistant gloves (e.g., nitrile). • Disposable gown or lab coat. • Safety glasses or goggles. • Closed-toe shoes.Secondary: • Work should be conducted in a certified chemical fume hood or a containment ventilated enclosure (CVE). |
| Preparing Solutions | Primary: • Chemical splash goggles. • Chemically resistant gloves (e.g., nitrile). • Lab coat. • Closed-toe shoes.Secondary: • Work should be performed in a chemical fume hood. |
| In-vitro Experiments (Cell Culture) | Primary: • Nitrile gloves. • Lab coat. • Safety glasses. • Closed-toe shoes.Secondary: • All manipulations should be carried out in a certified biological safety cabinet (BSC). |
| In-vivo Experiments (Animal Handling) | Primary: • Nitrile gloves. • Lab coat or disposable gown. • Safety glasses. • Closed-toe shoes. • Respiratory protection (e.g., N95 respirator) may be required depending on the route of administration and potential for aerosolization. |
Logical Relationship for PPE Selection
Caption: Logical workflow for selecting appropriate PPE based on task-specific hazard assessment.
Operational and Disposal Plans
Receiving and Storage
-
Receiving: Upon receipt, inspect the container for any damage or leaks. The container should be wiped down with a suitable decontaminating solution before being brought into the laboratory.
-
Storage: Store this compound in a cool, dry, and dark place.[3] It should be kept in a tightly sealed container in a designated, well-ventilated, and restricted-access area. Segregate from incompatible materials. Short-term storage at 0-4°C and long-term storage at -20°C is recommended.[3]
Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable liners.
-
Weighing: Weigh the solid compound in a chemical fume hood or a containment ventilated enclosure to minimize inhalation exposure. Use dedicated spatulas and weighing boats.
-
Solution Preparation: Prepare solutions in a chemical fume hood. Add the solvent to the pre-weighed this compound slowly to avoid splashing.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Remove and dispose of PPE as hazardous waste. Wash hands thoroughly with soap and water.
Spill and Emergency Procedures
-
Minor Spill (Solid):
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Gently cover the spill with a damp paper towel to avoid raising dust.
-
Carefully scoop the material into a sealable container labeled as "Hazardous Waste."
-
Decontaminate the area with a suitable cleaning agent.
-
-
Minor Spill (Liquid):
-
Evacuate the immediate area.
-
Wear appropriate PPE.
-
Contain the spill with absorbent materials.
-
Collect the absorbed material into a sealable container labeled as "Hazardous Waste."
-
Decontaminate the area.
-
-
Major Spill:
-
Evacuate the laboratory and alert others.
-
Contact the institution's emergency response team.
-
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air.
-
Ingestion: Do not induce vomiting.
-
Seek immediate medical attention for any exposure.
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Unused this compound | Collect in a clearly labeled, sealed container for hazardous waste disposal. Do not dispose of down the drain or in regular trash.[5][6][7] |
| Contaminated Labware (Gloves, Pipette Tips, etc.) | Place in a designated, sealed hazardous waste bag or container.[5] |
| Contaminated Solvents/Solutions | Collect in a compatible, sealed, and labeled hazardous waste container. Do not mix with incompatible wastes.[5][6] |
| Empty Containers | The first rinse of the container should be collected as hazardous waste. For highly potent compounds, the first three rinses should be collected.[5] After thorough rinsing, the container can be disposed of according to institutional guidelines. |
Experimental Protocols
The following are summaries of experimental methodologies cited in the literature for this compound.
Cell-Based Assays
-
Cell Lines: MDA-MB-231 (human breast adenocarcinoma) and other cancer cell lines.[1]
-
STAT3 Reporter Assay:
-
Cells are treated with this compound.
-
STAT3 promoter activity is measured using a dual-luciferase assay.[1]
-
-
Western Blot Analysis:
-
Cells are treated with this compound for 24 and 48 hours.
-
Total cellular protein is extracted.
-
Proteins are separated by SDS-PAGE and transferred to a nitrocellulose membrane.
-
The membrane is probed with specific antibodies for STAT3, pSTAT3, and cleaved caspase-3. β-actin is used as a loading control.[1]
-
In-Vivo Studies
-
Animal Model: Immunodeficient nude mice with MDA-MB-231 xenograft tumors.[1]
-
Administration: Oral gavage (p.o.) of this compound at a dose of 50 mg/kg.[1]
-
Monitoring: Tumor volume is measured daily.[1]
-
Toxicity: No significant signs of toxicity were observed at doses up to 150 mg/kg.[1]
Experimental Workflow for In-Vivo Efficacy Study
Caption: Step-by-step workflow for an in-vivo efficacy study of this compound.
References
- 1. Fragment-based drug design and identification of this compound, a novel orally bioavailable STAT3 inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragment-based drug design and identification of this compound, a novel orally bioavailable STAT3 inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
